N6-Dimethylaminomethylidene isoguanosine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4-/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDFGPWFFLJGON-HTRDNUTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N\C1=C2C(=NC(=O)N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N6-Dimethylaminomethylidene isoguanosine synthesis protocol
An In-depth Technical Guide to the Synthesis of N6-Dimethylaminomethylidene Isoguanosine (B3425122)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of N6-Dimethylaminomethylidene isoguanosine, a modified nucleoside of significant interest in the fields of nucleic acid chemistry and drug development. The dimethylformamidine protecting group at the N6 position is crucial for its application in oligonucleotide synthesis, preventing unwanted side reactions. This document outlines the primary synthetic routes to the isoguanosine core, followed by a detailed protocol for the introduction of the N6-dimethylaminomethylidene moiety. Methodologies are compiled from established literature, offering researchers a consolidated resource for the laboratory-scale preparation of this compound.
Introduction
Isoguanosine is a structural isomer of guanosine (B1672433), differing in the positions of the exocyclic amino and carbonyl groups on the purine (B94841) ring. This seemingly minor alteration leads to distinct hydrogen bonding patterns, making isoguanosine and its derivatives valuable tools for the study of nucleic acid structure and function, the development of expanded genetic alphabets, and the creation of novel therapeutic agents. For incorporation into synthetic oligonucleotides, the exocyclic amino group of isoguanosine must be protected to prevent reactions with phosphoramidite (B1245037) reagents during solid-phase synthesis. The N,N-dimethylformamidine group serves as an effective and readily removable protecting group for this purpose. This guide details the chemical synthesis of this compound.
Synthesis of the Isoguanosine Core
Several synthetic pathways to isoguanosine and its deoxy variant (2'-deoxyisoguanosine) have been reported. The choice of route may depend on the availability of starting materials, desired scale, and laboratory capabilities. Below are summaries of prominent methods.
Method 1: Synthesis from 2,6-Diaminopurine (B158960) Riboside
A common and effective method to produce isoguanosine is through the selective deamination of 2,6-diaminopurine riboside. This process is typically achieved by treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid).
Experimental Protocol:
-
Dissolution: 2,6-Diaminopurine riboside is dissolved in an aqueous acidic solution, commonly acetic acid.
-
Diazotization: An aqueous solution of sodium nitrite is added dropwise to the stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: Upon completion, the reaction mixture is neutralized with a base, such as aqueous ammonia, to a pH of approximately 7. The desired isoguanosine product, being less soluble, precipitates out of the solution.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water and ethanol, and then dried under vacuum to yield isoguanosine.
Method 2: Synthesis from Guanosine
A multi-step synthesis starting from the more readily available guanosine is also a well-established route. This pathway involves the chemical transformation of the guanine (B1146940) base into isoguanine. A five-step process has been reported with good overall yield[1].
Experimental Workflow:
-
Protection of Sugar Hydroxyls: The hydroxyl groups of the ribose moiety of guanosine are first protected, typically by acetylation with acetic anhydride (B1165640) in pyridine.
-
Chlorination: The protected guanosine is then reacted with a chlorinating agent like phosphorus oxychloride to convert the 6-oxo group to a 6-chloro substituent.
-
Introduction of the 2-oxo group: The subsequent steps involve the conversion of the 2-amino group to a 2-oxo group, which can be a complex transformation. One reported method involves a Sandmeyer-type reaction.
-
Amination: The 6-chloro group is then displaced by an amino group, typically by reaction with ammonia.
-
Deprotection: Finally, the protecting groups on the sugar are removed to yield isoguanosine.
| Method | Starting Material | Key Reagents | Typical Yield | Reference |
| Selective Deamination | 2,6-Diaminopurine Riboside | Sodium Nitrite, Acetic Acid | 55-60% | [1] |
| Multi-step from Guanosine | Guanosine | Acetic Anhydride, POCl₃, Ammonia | ~64% (overall) | [1] |
| De Novo Synthesis | 5-Aminoimidazole-4-carboxamide Riboside (AICA Riboside) | Benzoyl isothiocyanate, DCC | High | [1] |
Synthesis of this compound
Once the isoguanosine core is obtained, the N6-exocyclic amino group is protected using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reagent reacts with the primary amino group to form the desired N,N-dimethylformamidine protecting group.
Experimental Protocol:
-
Suspension: Isoguanosine is suspended in a suitable anhydrous solvent, such as methanol (B129727) or dimethylformamide (DMF).
-
Addition of DMF-DMA: N,N-Dimethylformamide dimethyl acetal is added to the suspension. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The reaction is stirred, and its progress is monitored by TLC until the starting material is consumed. The product is generally more lipophilic than the starting isoguanosine.
-
Isolation: The solvent is removed under reduced pressure. The residue is then co-evaporated with a solvent like toluene (B28343) to remove any remaining traces of DMF-DMA and by-products. The resulting product, this compound, is often obtained as a solid or foam and can be used in subsequent reactions without further purification if the reaction goes to completion. If necessary, purification can be achieved by silica (B1680970) gel chromatography.
Visualization of Synthetic Pathways
Synthesis of Isoguanosine from 2,6-Diaminopurine Riboside
Caption: A straightforward, one-step synthesis of isoguanosine.
Protection of Isoguanosine to form this compound
Caption: Protection of the N6-amino group of isoguanosine.
Overall Synthesis Workflow
Caption: A high-level overview of the synthesis process.
Conclusion
The synthesis of this compound is a critical process for the advancement of oligonucleotide-based research and therapeutics. The methodologies presented in this guide, derived from established chemical literature, provide a solid foundation for the production of this key building block. The two-stage process, involving the initial synthesis of the isoguanosine core followed by the protection of the exocyclic amine, is a reliable approach for obtaining the target compound in good yields. Researchers should consider the relative merits of the different routes to the isoguanosine core based on their specific laboratory context.
References
An In-depth Technical Guide to the Chemical Properties of N6-Dimethylaminomethylidene Isoguanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Dimethylaminomethylidene isoguanosine (B3425122) is a modified nucleoside, an analogue of the naturally occurring isoguanosine. The introduction of the dimethylaminomethylidene protecting group at the N6 position modifies its chemical properties, influencing its stability, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the chemical properties of N6-Dimethylaminomethylidene isoguanosine, including its synthesis, spectroscopic characterization, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.
Chemical Structure and Properties
This compound is a derivative of isoguanosine, an isomer of guanosine (B1672433), where the carbonyl and amino groups at positions 2 and 6 of the purine (B94841) ring are interchanged. The dimethylaminomethylidene group acts as a protecting group for the exocyclic amine.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 146196-17-0 (for 2'-deoxy derivative) | [1] |
| Molecular Formula | C₁₃H₁₈N₆O₅ | Inferred |
| Molecular Weight | 338.32 g/mol | Inferred |
| Appearance | Solid | [1] |
Synthesis
The synthesis of this compound typically involves the protection of the exocyclic amino group of isoguanosine. A common method utilizes N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) as the reagent.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from procedures for the synthesis of related N6-protected nucleosides.
Materials:
-
Isoguanosine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve isoguanosine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add an excess of N,N-dimethylformamide dimethyl acetal to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired product.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. The following represents expected spectral characteristics based on the analysis of closely related N6-protected purine nucleosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| H8 (purine) | 7.8 - 8.2 | singlet | |
| H1' (ribose) | 5.8 - 6.2 | doublet | |
| Ribose protons | 4.0 - 5.0 | multiplets | |
| N=CH-N | ~8.5 | singlet | Characteristic of the dimethylaminomethylidene group |
| N(CH₃)₂ | 3.1 - 3.3 | two singlets | Due to restricted rotation around the C-N bond |
| ¹³C NMR | |||
| C6 (purine) | 155 - 160 | ||
| C2 (purine) | 150 - 155 | ||
| C4 (purine) | 145 - 150 | ||
| C8 (purine) | 135 - 140 | ||
| C5 (purine) | 115 - 120 | ||
| C1' (ribose) | 85 - 90 | ||
| Ribose carbons | 60 - 85 | ||
| N=C H-N | 158 - 162 | ||
| N(C H₃)₂ | 35 - 45 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be expected to show the protonated molecular ion [M+H]⁺ corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the dimethylaminomethylidene group and cleavage of the glycosidic bond.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3400 | O-H and N-H stretching |
| 2800 - 3000 | C-H stretching |
| 1600 - 1700 | C=O and C=N stretching |
| 1000 - 1200 | C-O stretching (ribose) |
Reactivity and Stability
The dimethylaminomethylidene group is a commonly used protecting group for the exocyclic amino functions of nucleosides. Its stability is pH-dependent.
-
Acidic Conditions: The group is readily cleaved under mild acidic conditions, regenerating the free amino group of isoguanosine.
-
Basic Conditions: It is generally stable to basic conditions, such as those used for the deprotection of acyl groups on the ribose moiety.
-
Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures but may decompose at elevated temperatures.
The stability of guanosine-based supramolecular hydrogels can be influenced by modifications to the guanosine structure[2]. While specific studies on this compound are lacking, the modification could potentially affect its self-assembly properties.
Potential Biological Activity and Applications
Isoguanosine and its derivatives have been investigated for a range of biological activities.[3] N6-substituted adenosine (B11128) analogues have shown antitumor properties.[4] While specific biological data for this compound is not available, its structural similarity to other biologically active nucleoside analogues suggests potential for investigation in several areas:
-
Antiviral Agents: Nucleoside analogues are a cornerstone of antiviral therapy.[2] The modifications on the purine ring could confer selective activity against viral polymerases.
-
Anticancer Agents: Many nucleoside analogues exhibit cytotoxic activity against cancer cells by interfering with DNA and RNA synthesis.
-
Probes for Chemical Biology: As a protected form of isoguanosine, this compound can be used in the synthesis of modified oligonucleotides to study nucleic acid structure and function.
Signaling Pathway Diagram (Hypothetical)
Given that some guanosine analogs exert neuroprotective effects by modulating cell survival pathways, a hypothetical signaling pathway that could be investigated for this compound is the PI3K/Akt pathway.
Caption: Hypothetical PI3K/Akt signaling pathway potentially modulated by this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
Purpose: To assess the purity of this compound and monitor reaction progress.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of methanol or acetonitrile (B52724) in an aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0).
Protocol:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or water).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Elute the compound using a linear gradient of the organic solvent.
-
Monitor the elution at a suitable wavelength (e.g., 260 nm).
-
The retention time and peak purity can be determined from the resulting chromatogram.
General NMR Sample Preparation
Purpose: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
NMR tube
Protocol:
-
Dissolve an appropriate amount of the sample (typically 1-5 mg) in the chosen deuterated solvent (~0.5-0.7 mL) directly in the NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Place the NMR tube in the spectrometer and acquire the desired NMR spectra.
Conclusion
This compound is a valuable synthetic intermediate for the preparation of modified nucleic acids and a potential candidate for biological screening. This guide provides a foundational understanding of its chemical properties, synthesis, and characterization. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications. The experimental protocols outlined herein provide a starting point for researchers interested in working with this and related nucleoside analogues.
References
- 1. rsc.org [rsc.org]
- 2. Antiviral drug - Wikipedia [en.wikipedia.org]
- 3. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
N6-Dimethylaminomethylidene isoguanosine mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of N6-Dimethylaminomethylidene Isoguanosine (B3425122)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on N6-Dimethylaminomethylidene isoguanosine is not available in the public domain. This guide is based on the well-established mechanism of action of isoguanosine and its derivatives, which are known to function as agonists of Toll-like Receptor 7 (TLR7). The mechanism described herein is the scientifically presumed pathway for this compound.
Executive Summary
This compound, a derivative of the nucleoside isoguanosine, is postulated to exert its biological effects through the activation of Toll-like Receptor 7 (TLR7). TLR7, an endosomal pattern recognition receptor, plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2] Agonism of TLR7 by compounds like this compound initiates a potent immune response characterized by the production of type I interferons and pro-inflammatory cytokines. This document provides a detailed overview of this mechanism, including the core signaling pathway, experimental protocols for characterization, and quantitative data from related TLR7 agonists.
Core Mechanism of Action: TLR7 Signaling Pathway
The primary mechanism of action for this compound is the activation of the TLR7 signaling cascade. This process occurs within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[2][3][4]
2.1 TLR7 Recognition and MyD88-Dependent Pathway Activation
Upon entry into the endosome, this compound is recognized by and binds to TLR7. This binding event induces a conformational change in the TLR7 dimer, leading to the recruitment of the Toll/interleukin-1 receptor (TIR) domain-containing adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88).[5][6][7] MyD88 is a central adaptor molecule for most TLRs and is essential for the downstream signaling of TLR7.[8][9]
The recruitment of MyD88 initiates the formation of a larger signaling complex known as the "Myddosome".[9] This complex includes the sequential recruitment of Interleukin-1 Receptor-Associated Kinases, IRAK4 and IRAK1.[6][7] IRAK4 phosphorylates and activates IRAK1, which then interacts with TNF Receptor-Associated Factor 6 (TRAF6).[7][10]
2.2 Downstream Activation of NF-κB and IRF7
The activation of TRAF6 leads to the bifurcation of the signaling pathway, resulting in the activation of two key families of transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).
-
NF-κB Activation: The TRAF6 complex activates the IκB Kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation.[11] The degradation of IκB releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[2][8][12]
-
IRF7 Activation: In pDCs, where TLR7 and IRF7 are highly expressed, the MyD88/IRAK/TRAF6 complex also leads to the phosphorylation and activation of IRF7.[6][13] Activated IRF7 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).[10][14]
The signaling cascade is summarized in the diagram below.
Experimental Protocols for Characterization
The characterization of this compound as a TLR7 agonist involves a series of in vitro assays to confirm its activity and quantify its potency.
3.1 Experimental Workflow
A typical workflow for evaluating a putative TLR7 agonist is outlined below.
3.2 Detailed Methodologies
3.2.1 TLR7 Reporter Gene Assay
-
Objective: To determine if the compound activates the TLR7 pathway and to quantify its potency (EC50).
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene.[15][16]
-
Protocol:
-
Seed the HEK293-hTLR7 reporter cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and a known TLR7 agonist (e.g., R848) as a positive control.
-
Treat the cells with the compound dilutions and controls.
-
Incubate for 18-24 hours.
-
Measure the reporter gene activity (SEAP or luciferase) in the cell supernatant or cell lysate according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the dose-response curve.
-
3.2.2 NF-κB Nuclear Translocation Assay
-
Objective: To visually confirm the activation of the NF-κB pathway by observing the translocation of the p65 subunit to the nucleus.
-
Cell Line: A suitable immune cell line (e.g., THP-1 macrophages) or primary immune cells.
-
Protocol:
-
Culture cells on glass coverslips in a 24-well plate.
-
Treat the cells with the test compound at a concentration determined from the reporter assay (e.g., EC80) for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the NF-κB p65 subunit.[17]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Visualize and quantify the nuclear translocation of p65 using fluorescence microscopy.[18]
-
3.2.3 Cytokine Secretion Assay from Human PBMCs
-
Objective: To measure the production of key cytokines in primary human immune cells following treatment with the compound.
-
Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs).
-
Protocol:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate.
-
Treat the cells with various concentrations of this compound.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12p70, IP-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[19][20][21]
-
Quantitative Data Presentation
While specific data for this compound is unavailable, the following tables provide reference values for known TLR7 agonists, which can be used for comparative purposes.
Table 1: Potency of Representative TLR7 Agonists in Reporter Gene Assays
| Compound Class | Example Compound | Human TLR7 EC50 (nM) | Reference(s) |
| Imidazoquinoline | Imiquimod | ~2600 | [22] |
| Imidazoquinoline | Resiquimod (R848) | ~100 | [16] |
| Imidazopyridine | Compound 16 | 59.1 | [22] |
| Oxoadenine | SM360320 | ~100-500 | [16] |
| Oxoadenine | Compound 2 | ~10-50 | [23] |
EC50 values can vary depending on the specific reporter cell line and assay conditions.
Table 2: Typical Cytokine Profile Induced by TLR7 Agonists in Human PBMCs
| Cytokine | Typical Response to TLR7 Agonist | Primary Producing Cell Type(s) | Key Function | Reference(s) |
| IFN-α | High | Plasmacytoid Dendritic Cells (pDCs) | Antiviral, Immune modulation | [12][24] |
| TNF-α | Moderate to High | Monocytes, Macrophages, pDCs | Pro-inflammatory, Apoptosis | [12][24] |
| IL-6 | Moderate | Monocytes, Macrophages | Pro-inflammatory, Acute phase response | [25] |
| IL-12p70 | Low to Moderate | Monocytes, Dendritic Cells | Th1 polarization | [12][24] |
| IP-10 (CXCL10) | High | Monocytes, pDCs | Chemoattractant for T cells, NK cells | [25] |
Conclusion
This compound is strongly predicted to function as a TLR7 agonist. Its mechanism of action involves the activation of the endosomal TLR7 receptor, leading to MyD88-dependent signaling. This cascade culminates in the activation of NF-κB and IRF7, driving the production of a robust pro-inflammatory and antiviral cytokine response. The experimental protocols and comparative quantitative data provided in this guide offer a comprehensive framework for the validation and characterization of its immunomodulatory activity. Further investigation of this compound is warranted to explore its potential therapeutic applications in oncology and infectious diseases.
References
- 1. Toll-like receptor 7 - Wikipedia [en.wikipedia.org]
- 2. What are TLR7 modulators and how do they work? [synapse.patsnap.com]
- 3. What are TLR7 agonists and how do they work? [synapse.patsnap.com]
- 4. Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 6. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | IRF7: role and regulation in immunity and autoimmunity [frontiersin.org]
- 11. Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toll-like receptor (TLR) 2-9 agonists-induced Cytokines & Chemokines: I. Comparison with T cell receptor-induced responses. | Meso Scale Discovery [mesoscale.com]
- 13. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Unraveled role of TLR7-mediated interferon signaling activation in COVID-19 [frontiersin.org]
- 15. abeomics.com [abeomics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. criver.com [criver.com]
- 21. revvity.com [revvity.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
N6-Dimethylaminomethylidene Isoguanosine: A Synthetic Enabler in Oligonucleotide Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Dimethylaminomethylidene isoguanosine (B3425122) and its deoxyribonucleoside counterpart have emerged not as biologically active agents themselves, but as crucial intermediates in the chemical synthesis of modified oligonucleotides. The discovery and development of this compound are intrinsically linked to the challenge of protecting the exocyclic amino group of isoguanosine, a naturally occurring isomer of guanosine. This technical guide provides a comprehensive overview of the history, synthesis, and application of N6-Dimethylaminomethylidene isoguanosine, with a focus on its role in facilitating the incorporation of isoguanosine into nucleic acid chains. Detailed experimental protocols, quantitative data on its performance in oligonucleotide synthesis, and visualizations of the underlying chemical workflows are presented to offer a complete technical resource for professionals in the field.
Discovery and History: The Quest for a Reliable Protecting Group
Isoguanosine, a structural isomer of guanosine, has garnered interest in the field of nucleic acid chemistry due to its unique base-pairing properties and potential applications in forming novel genetic systems and supramolecular structures.[1][2] However, the incorporation of isoguanosine into synthetic oligonucleotides has been hampered by the reactivity of its N6-exocyclic amino group.[3] This necessitated the development of a suitable protecting group that is stable during the cycles of automated DNA/RNA synthesis and can be readily removed during the final deprotection step.
The "discovery" of this compound is therefore not that of a naturally occurring molecule or a therapeutic agent, but rather the outcome of chemical innovation aimed at solving a synthetic challenge. The dimethylaminomethylidene group, derived from the reaction of an amine with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), was identified as an effective protecting group for the exocyclic amino functions of nucleosides.[4][5][6][7] This strategy prevents unwanted side reactions during the phosphoramidite (B1245037) coupling steps in solid-phase oligonucleotide synthesis.[8][9]
A key publication by Jurczyk et al. in 1998 detailed the use of a closely related N,N-diisobutylformamidine protecting group for the synthesis of oligonucleotides containing 2'-deoxyisoguanosine (B9890).[10] This work highlighted the superiority of formamidine-based protecting groups over previously used acyl groups, which were often too labile under the acidic conditions required for detritylation during synthesis.[10][11] While this paper focuses on the diisobutyl derivative, the underlying chemistry and rationale are directly applicable to the dimethyl analog. The N6-Dimethylaminomethylidene moiety serves as a stable, yet readily cleavable, protecting group, enabling the efficient and high-yield synthesis of isoguanosine-containing oligonucleotides.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is primarily achieved through the reaction of isoguanosine or its deoxy counterpart with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a straightforward and high-yielding method for the protection of the N6-amino group.
Experimental Protocol: Protection of 2'-Deoxyisoguanosine
The following protocol is adapted from the general procedure for the formamidine (B1211174) protection of nucleoside amino groups.
Materials:
-
2'-Deoxyisoguanosine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous methanol (B129727)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Suspend 2'-deoxyisoguanosine in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add an excess of N,N-dimethylformamide dimethyl acetal to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is fully dissolved and the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess reagent under reduced pressure.
-
The resulting residue, N6-Dimethylaminomethylidene-2'-deoxyisoguanosine, can be purified by crystallization or chromatography if necessary, although it is often used directly in the next synthetic step.
Synthesis of the Corresponding Phosphoramidite
For use in automated oligonucleotide synthesis, the protected nucleoside must be converted into a phosphoramidite building block. This typically involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.
A simplified workflow for the synthesis of the phosphoramidite is as follows:
-
5'-O-DMT Protection: React N6-Dimethylaminomethylidene-2'-deoxyisoguanosine with dimethoxytrityl chloride (DMT-Cl) in the presence of a base (e.g., pyridine) to protect the 5'-hydroxyl group.
-
3'-O-Phosphitylation: React the 5'-O-DMT protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak acid activator (e.g., N,N-diisopropylethylamine) to introduce the phosphoramidite moiety at the 3'-position.
Quantitative Data
The primary quantitative data available for N6-formamidine protected isoguanosine derivatives relates to their performance in automated oligonucleotide synthesis. The work by Jurczyk et al. on the closely related N6-diisobutylformamidine protected 2'-deoxyisoguanosine provides valuable insights into the efficiency of this class of protecting groups.
| Parameter | Value | Reference |
| Coupling Efficiency | >97% | [11] |
| Stability to Depurination | Stable under standard detritylation conditions | [10] |
| Deprotection Conditions | Concentrated ammonium (B1175870) hydroxide | [10] |
Mandatory Visualizations
Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine
Caption: Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine.
Workflow for Oligonucleotide Synthesis
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Biological Activity and Signaling Pathways
Currently, there is a lack of significant published data on the specific biological activities of this compound itself. Its primary role, as established in the literature, is that of a protected synthetic intermediate. The dimethylaminomethylidene group is designed to be removed during the final deprotection of the oligonucleotide, and therefore, the final biologically relevant molecule is the isoguanosine-containing nucleic acid.
The biological effects of isoguanosine-modified oligonucleotides are an active area of research. These effects would depend on the specific sequence and context of the isoguanosine incorporation. Potential areas of investigation include the impact on DNA/RNA structure, protein-nucleic acid interactions, and the formation of non-canonical base pairs. However, specific signaling pathways modulated by this compound have not been described.
Conclusion
This compound represents a key synthetic tool that has enabled the advancement of nucleic acid chemistry. Its development as a stable and efficiently cleavable protecting group for the N6-amino function of isoguanosine has facilitated the routine synthesis of oligonucleotides containing this modified base. While not a biologically active molecule in its own right, its contribution to the synthesis of novel nucleic acid structures underscores its importance in the fields of chemical biology, drug development, and synthetic genetics. Further research into the biological properties of oligonucleotides synthesized using this intermediate will continue to unveil the potential applications of isoguanosine in various biological systems.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Exocyclic amino groups of flanking guanines govern sequence-dependent adduct conformations and local structural distortions for minor groove-aligned benzo[a]pyrenyl-guanine lesions in a GG mutation hotspot context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]
- 5. The uses of N, N-dimethylformamide dimethyl acetal in organic_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. twistbioscience.com [twistbioscience.com]
- 10. ffame.org [ffame.org]
- 11. researchgate.net [researchgate.net]
N6-Dimethylaminomethylidene isoguanosine CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Dimethylaminomethylidene isoguanosine (B3425122) is a modified nucleoside, a derivative of isoguanosine, which is an isomer of the canonical nucleoside guanosine. Isoguanosine and its derivatives are of significant interest to researchers in the fields of chemical biology and drug discovery due to their unique base-pairing properties and potential therapeutic applications. This technical guide provides a comprehensive overview of N6-Dimethylaminomethylidene isoguanosine, focusing on its chemical identity, structure, and relevant biological context.
Chemical Identity and Structure
While a specific CAS number for this compound has not been definitively identified in public databases, the CAS number for the closely related 2'-deoxy form, N6-Dimethylaminomethylidene-2'-deoxyisoguanosine , is 146196-17-0 [1][2]. The parent compound, isoguanosine, has the CAS number 1818-71-9 .
The chemical structure of this compound can be inferred from its name. It consists of an isoguanosine core with a dimethylaminomethylidene group attached to the N6 position of the isoguanine (B23775) base.
Chemical Structure of this compound:
Quantitative Data
| Compound | Cell Line | Activity | Value |
| N6,N6-Dimethyladenosine | L1210 leukemia | Proliferation Inhibition | IC50 = 0.5 µg/ml |
Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be devised based on established methods for the synthesis of N6-substituted nucleosides. The following is a generalized protocol that could be adapted for this purpose.
General Protocol for the Synthesis of N6-Substituted Isoguanosine Derivatives:
-
Protection of the Ribose Moiety: The hydroxyl groups of the ribose sugar of isoguanosine are first protected to prevent unwanted side reactions. This is typically achieved by reacting isoguanosine with protecting group reagents such as TBDMS-Cl (tert-butyldimethylsilyl chloride) or acetic anhydride.
-
Activation of the N6-Amino Group: The N6-amino group of the protected isoguanosine is then activated to facilitate the addition of the dimethylaminomethylidene group. This can be achieved by reacting the protected isoguanosine with a reagent like Bredereck's reagent (bis(dimethylamino)-tert-butoxymethane).
-
Introduction of the Dimethylaminomethylidene Group: The activated, protected isoguanosine is then reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to introduce the N6-dimethylaminomethylidene group.
-
Deprotection: Finally, the protecting groups on the ribose moiety are removed to yield the final product, this compound. This is typically done under acidic or basic conditions, depending on the protecting groups used.
Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods for the specific synthesis of this compound.
Signaling Pathways and Biological Relevance
Isoguanosine derivatives have been investigated for their potential as anticancer agents. Some studies suggest that their mechanism of action may involve the induction of apoptosis (programmed cell death) through caspase-dependent signaling pathways. A potential target in this pathway is the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation that is often dysregulated in cancer.
The following diagram illustrates a simplified model of how an isoguanosine derivative might induce apoptosis by modulating the EGFR and caspase signaling pathways.
Caption: EGFR-mediated caspase-dependent apoptosis pathway.
In this proposed pathway, the isoguanosine derivative inhibits the activity of EGFR. This inhibition leads to the downregulation of the PI3K/Akt survival pathway. The subsequent decrease in Akt activity relieves the inhibition of pro-caspase-8, allowing for its activation to caspase-8. Activated caspase-8 then initiates a caspase cascade, leading to the activation of effector caspases like caspase-3, which ultimately execute the apoptotic program, resulting in cancer cell death.
References
The Enigmatic Landscape of N6-Dimethylaminomethylidene Isoguanosine: A Technical Guide to a Novel Purine Analog
Disclaimer: Direct experimental data on the biological activity, synthesis, and specific signaling pathways of N6-Dimethylaminomethylidene isoguanosine (B3425122) is not currently available in the public domain. This guide, therefore, presents a comprehensive overview based on the established knowledge of closely related N6-substituted isoguanosine and guanosine (B1672433) analogs. The information provided herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential properties and experimental approaches for this novel compound.
Introduction to Isoguanosine and its N6-Substituted Analogs
Isoguanosine, an isomer of the canonical nucleoside guanosine, has garnered significant interest in medicinal chemistry and drug discovery. The simple transposition of the C2-carbonyl and C6-amino groups relative to guanosine imparts unique physicochemical and biological properties. N6-substituted derivatives of purine (B94841) nucleosides, including adenosine (B11128) and guanosine, have a rich history in pharmacology, exhibiting a wide spectrum of biological activities such as anticancer, antiviral, and modulatory effects on various receptors and enzymes. The introduction of a dimethylaminomethylidene group at the N6 position of isoguanosine represents a novel structural modification, the biological implications of which are yet to be fully elucidated. This guide will explore the hypothetical synthesis, potential biological activities, and relevant experimental methodologies for N6-Dimethylaminomethylidene isoguanosine based on the established literature of its chemical relatives.
Hypothetical Synthesis of this compound
While a specific synthetic protocol for this compound has not been published, a plausible route can be conceptualized based on established methods for the N6-modification of purine nucleosides. A common strategy involves the conversion of a precursor like inosine (B1671953) or a protected isoguanosine derivative into a more reactive intermediate, followed by nucleophilic substitution with the desired amine-containing moiety.
A potential synthetic pathway could commence from a suitably protected isoguanosine derivative. The exocyclic amino group at the C6 position could be activated, for instance, by conversion to a leaving group. Subsequent reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or a similar reagent would introduce the dimethylaminomethylidene group.
Proposed Experimental Protocol:
Step 1: Protection of Isoguanosine: Isoguanosine would first be protected at the 2', 3', and 5'-hydroxyl groups of the ribose moiety to prevent side reactions. This is typically achieved using protecting groups like acetyl (Ac) or tert-butyldimethylsilyl (TBDMS).
Step 2: Activation of the N6-Amino Group: The protected isoguanosine could be converted to a 6-chloropurine (B14466) derivative. This is a common strategy to create a good leaving group at the C6 position, making it susceptible to nucleophilic attack.
Step 3: Introduction of the Dimethylaminomethylidene Group: The 6-chloro intermediate would then be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves as a source of the dimethylaminomethylidene group. The reaction would likely be carried out in an anhydrous aprotic solvent.
Step 4: Deprotection: Finally, the protecting groups on the ribose sugar would be removed under appropriate conditions (e.g., acid or fluoride (B91410) treatment for silyl (B83357) ethers, or base for acetyl groups) to yield this compound.
Potential Biological Activities and Signaling Pathways
The biological activity of this compound is anticipated to be influenced by the unique electronic and steric properties of the N6-substituent. Based on the activities of related N6-modified purine analogs, several potential therapeutic areas can be hypothesized.
Anticancer and Cytotoxic Activity
Numerous N6-substituted adenosine and guanosine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism, such as adenosine deaminase or purine nucleoside phosphorylase, leading to the accumulation of toxic metabolites within cancer cells. It is plausible that this compound could exhibit similar antiproliferative properties.
Adenosine Receptor Modulation
N6-substituted adenosines are well-known modulators of adenosine receptors (A1, A2A, A2B, and A3).[1] These G protein-coupled receptors are involved in a multitude of physiological processes, making them attractive drug targets. The affinity and selectivity for a particular receptor subtype are highly dependent on the nature of the N6-substituent.[1] It is conceivable that this compound could act as a ligand for one or more of these receptors, potentially leading to therapeutic effects in inflammatory diseases, cardiovascular disorders, or neurological conditions.
Quantitative Data on Related N6-Substituted Adenosine Analogs
To provide a framework for understanding the potential potency of this compound, the following table summarizes the binding affinities (Ki) of various N6-substituted adenosine derivatives for adenosine receptors, as reported in the literature.
| Compound | N6-Substituent | Receptor Subtype | Ki (nM) | Reference |
| N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide | 3-Iodobenzyl | A3 | 2.3 | [1] |
| N6-phenyladenosine-5'-N-methylcarboxamide | Phenyl | A3 | 45.0 | [1] |
| 3'-ureido-N6-(3-iodobenzyl)adenosine | 3-Iodobenzyl | Mutant A3 | 220 | [2] |
This table is illustrative and showcases the range of affinities observed for different N6-substituents at adenosine receptors.
Experimental Protocols for Biological Evaluation
Investigating the biological activity of this compound would require a series of in vitro and potentially in vivo assays.
In Vitro Cytotoxicity Assays
Protocol: MTT Assay
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Radioligand Binding Assays for Adenosine Receptors
Protocol: Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the desired human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A), and increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound represents an unexplored scaffold with the potential for significant biological activity. While direct experimental evidence is lacking, this guide provides a comprehensive framework for its synthesis, potential therapeutic applications, and the experimental methodologies required for its evaluation. Based on the rich pharmacology of related N6-substituted purine analogs, this novel compound warrants further investigation as a potential lead for the development of new therapeutic agents. The hypothetical pathways and protocols outlined herein are intended to stimulate and guide future research in this promising area of medicinal chemistry.
References
- 1. Synthesis and evaluation of new N6-substituted adenosine-5'-N-methylcarboxamides as A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N6-substituted 3'-ureidoadenosine derivatives as highly potent agonists at the mutant A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N6-Substituted Isoguanosine Derivatives and Analogs for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanosine (B3425122) and its derivatives represent a compelling class of nucleoside analogs that have garnered significant interest in medicinal chemistry and drug development. As isomers of the naturally occurring guanosine (B1672433), they possess unique chemical properties that enable novel molecular interactions and biological activities. The N6-position of the isoguanine (B23775) base, in particular, offers a versatile point for chemical modification, leading to a diverse array of derivatives with potential therapeutic applications, including antitumor, antiviral, and immunomodulatory activities.
This technical guide provides a comprehensive overview of N6-substituted isoguanosine derivatives and their analogs. While specific data on N6-Dimethylaminomethylidene isoguanosine is scarce in publicly available literature, this document will focus on the broader class of N6-substituted isoguanosines, covering their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel nucleoside-based therapeutics.
Core Concepts: The Isoguanosine Scaffold
Isoguanosine differs from guanosine by the transposition of the amino and carbonyl groups on the purine (B94841) ring. This seemingly minor alteration has profound effects on the molecule's hydrogen bonding capabilities and, consequently, its biological recognition. The N6-amino group serves as a key handle for synthetic modification, allowing for the introduction of a wide range of functionalities to modulate potency, selectivity, and pharmacokinetic properties.
Synthesis of N6-Substituted Isoguanosine Derivatives
The synthesis of N6-substituted isoguanosine derivatives typically involves a multi-step process starting from readily available precursors. A common strategy is the conversion of a suitable purine nucleoside, such as inosine (B1671953) or 6-chloropurine (B14466) riboside, followed by the introduction of the desired N6-substituent.
General Synthetic Approach:
A prevalent method for synthesizing N6-substituted adenosine (B11128) analogues, which can be adapted for isoguanosine, involves the reaction of 6-chloropurine riboside with an excess of the corresponding amine in an alcoholic solvent. The presence of acid acceptors is often required to drive the reaction to completion, resulting in high yields of the desired N6-substituted product[1].
A generalized workflow for the synthesis is depicted below:
Figure 1: A generalized workflow for the synthesis of N6-substituted isoguanosine derivatives.
Experimental Protocol: Synthesis of N6-Alkyladenosine Analogs[1]
This protocol for N6-alkyladenosines can be conceptually applied to isoguanosine precursors.
Materials:
-
6-Chloropurine riboside
-
Appropriate amine (e.g., allylamine, isopropylamine, propargylamine)
-
Ethanol
-
Acid acceptors (e.g., triethylamine)
Procedure:
-
Dissolve 6-chloropurine riboside in ethanol.
-
Add a molar excess of the desired amine to the solution.
-
Add two equivalents of an acid acceptor to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N6-substituted adenosine analog.
Biological Activities and Quantitative Data
N6-substituted isoguanosine and adenosine analogs have demonstrated a range of biological activities, with antitumor effects being a prominent area of investigation. The nature of the N6-substituent plays a critical role in determining the potency and cellular effects of these compounds.
Antitumor Activity
Several studies have highlighted the antiproliferative effects of N6-substituted purine nucleosides against various cancer cell lines. For instance, short-chain N6-substituted adenosine analogues have shown significant activity in both in vitro and in vivo tumor models[1].
| Compound | N6-Substituent | Cancer Model | Activity Metric | Value | Reference |
| N6-allyl-adenosine | Allyl | Mammary Carcinoma (in vivo, mice) | Increase in life span | Significant | [1] |
| N6-isopropyl-adenosine | Isopropyl | Mammary Carcinoma (in vivo, mice) | Increase in life span | Significant | [1] |
| N6-propargyl-adenosine | Propargyl | Mammary Carcinoma (in vivo, mice) | Increase in life span | Significant | [1] |
| N6-(2-methylallyl)adenosine | 2-Methylallyl | Various tumor cell systems | Biological activity | Observed | [1] |
Table 1: Antitumor activity of selected N6-substituted adenosine analogs.
Signaling Pathways and Mechanisms of Action
The mechanisms by which N6-substituted isoguanosine derivatives exert their biological effects are multifaceted and can depend on the specific chemical structure of the analog and the cellular context. Potential mechanisms include:
-
Incorporation into Nucleic Acids: As nucleoside analogs, these compounds can be phosphorylated by cellular kinases to their triphosphate forms and subsequently incorporated into DNA or RNA, leading to chain termination or dysfunction of nucleic acid processing enzymes.
-
Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cellular signaling and metabolism, such as kinases, polymerases, or methyltransferases.
-
Modulation of Purinergic Receptors: N6-substituted adenosines are well-known modulators of adenosine receptors (A1, A2A, A2B, and A3), which are involved in a wide range of physiological processes. Isoguanosine analogs may also interact with these or other purinergic receptors.
A potential signaling pathway that could be targeted by N6-substituted isoguanosine derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Figure 2: A hypothetical signaling pathway potentially inhibited by N6-substituted isoguanosine derivatives.
Conclusion and Future Directions
N6-substituted isoguanosine derivatives and their analogs are a promising class of compounds for the development of novel therapeutics. The synthetic accessibility of the N6-position allows for extensive structure-activity relationship (SAR) studies to optimize their biological profiles. While the existing literature provides a solid foundation, further research is needed to fully elucidate the therapeutic potential of these molecules. Future efforts should focus on:
-
Synthesis and evaluation of a wider range of N6-substituents to explore novel chemical space and improve potency and selectivity.
-
Detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic and in vivo efficacy studies to assess their drug-like properties and therapeutic potential in relevant disease models.
The continued exploration of N6-substituted isoguanosine derivatives holds great promise for the discovery of new and effective treatments for a variety of diseases, including cancer and viral infections.
References
N6-Dimethylaminomethylidene Isoguanosine: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for N6-Dimethylaminomethylidene isoguanosine (B3425122). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a combination of established protocols for related compounds and predicted spectroscopic data based on fundamental principles and known values for similar structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of N6-substituted isoguanosine derivatives.
Introduction
Isoguanosine, an isomer of guanosine, has garnered significant interest in various fields, including supramolecular chemistry and drug discovery. Its unique hydrogen bonding pattern allows for the formation of novel base pairing and higher-order structures. Chemical modification of the exocyclic amino group, such as the introduction of a dimethylaminomethylidene group, can significantly alter the electronic properties, hydrogen bonding capabilities, and, consequently, the biological activity of the nucleoside. This guide focuses on the technical details surrounding the synthesis and characterization of N6-Dimethylaminomethylidene isoguanosine.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from a protected isoguanosine precursor. The following protocol is a representative, hypothetical procedure based on established methods for the synthesis of N6-substituted purine (B94841) nucleosides.
Materials:
-
2',3',5'-Tri-O-acetylisoguanosine
-
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)
-
Methanol (B129727) (MeOH)
-
Ammonia (B1221849) in Methanol (7N)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the Exocyclic Amino Group:
-
Dissolve 2',3',5'-Tri-O-acetylisoguanosine (1 equivalent) in anhydrous Dimethylformamide (DMF).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude N6-Dimethylaminomethylidene-2',3',5'-tri-O-acetylisoguanosine.
-
-
Purification of the Protected Intermediate:
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield the pure protected nucleoside.
-
-
Deprotection of the Acetyl Groups:
-
Dissolve the purified N6-Dimethylaminomethylidene-2',3',5'-tri-O-acetylisoguanosine in a 7N solution of ammonia in methanol.
-
Stir the mixture at room temperature for 6 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, evaporate the solvent to dryness.
-
-
Final Purification:
-
Purify the final compound by silica gel column chromatography using a methanol/dichloromethane gradient to afford pure this compound.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the final compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Record the proton spectrum with a spectral width of 0-12 ppm.
-
¹³C NMR: Record the carbon spectrum with a spectral width of 0-180 ppm.
-
Reference: Use the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) as the internal standard.
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 100-500.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d6, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.50 | s | N=CH-N(CH₃)₂ |
| ~7.90 | s | H8 |
| ~5.80 | d | H1' |
| ~5.40 | d | 5'-OH |
| ~5.10 | d | 3'-OH |
| ~5.00 | d | 2'-OH |
| ~4.50 | m | H2' |
| ~4.10 | m | H3' |
| ~3.90 | m | H4' |
| ~3.60, ~3.50 | m | H5'a, H5'b |
| ~3.10 | s | N(CH₃)₂ |
| ~3.00 | s | N(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d6, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C6 |
| ~158.0 | N=CH-N(CH₃)₂ |
| ~155.0 | C2 |
| ~150.0 | C4 |
| ~138.0 | C8 |
| ~115.0 | C5 |
| ~87.0 | C1' |
| ~86.0 | C4' |
| ~74.0 | C2' |
| ~70.0 | C3' |
| ~61.0 | C5' |
| ~41.0 | N(CH₃)₂ |
| ~35.0 | N(CH₃)₂ |
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Molecular Formula | C₁₃H₁₈N₆O₅ |
| Calculated Exact Mass | 338.1393 |
| Ionization Mode | ESI+ |
| Observed Ion (M+H)⁺ | 339.1471 |
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Hypothetical role of this compound in oxidative stress signaling.
Disclaimer
The spectroscopic data presented in this document are predicted values and have not been confirmed by experimental analysis. The synthetic protocol is a proposed method based on established chemical transformations for similar molecules. Researchers should use this guide as a starting point and validate all findings through their own experimental work.
In-depth Technical Guide: Solubility and Stability of N6-Dimethylaminomethylidene Isoguanosine
A comprehensive analysis for researchers, scientists, and drug development professionals.
Foreword
N6-Dimethylaminomethylidene isoguanosine (B3425122) is a modified nucleoside that holds potential interest in various research and therapeutic applications. As with any compound intended for experimental or developmental use, a thorough understanding of its physicochemical properties is paramount. This technical guide aims to provide a detailed overview of the solubility and stability of N6-Dimethylaminomethylidene isoguanosine. However, a comprehensive search of the current scientific literature and chemical supplier databases reveals a significant lack of specific quantitative data on the solubility and stability of this particular derivative.
Therefore, this guide will first address the available information and then, based on the known properties of the parent molecule, isoguanosine, and related N-acylated guanosine (B1672433) derivatives, provide a qualitative assessment and predictive analysis of its likely behavior. This approach is intended to offer valuable guidance for researchers initiating work with this compound.
This compound: An Overview
This compound is a derivative of isoguanosine, an isomer of guanosine. The key modification is the presence of a dimethylaminomethylidene group attached to the N6 position of the purine (B94841) ring. This modification can significantly influence the molecule's hydrogen bonding capabilities, solubility, and stability compared to its parent nucleoside.
Solubility Profile
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Moderate | The polar ribose sugar and purine core contribute to water solubility. However, the bulky and relatively nonpolar dimethylaminomethylidene group may decrease aqueous solubility compared to isoguanosine. The formation of intermolecular hydrogen bonds, a key factor in the low solubility of guanosine, may be disrupted, potentially improving solubility. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating a wide range of organic molecules. It is a common solvent for dissolving nucleoside analogs. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solubilize this compound. |
| Ethanol (B145695) | Low to Moderate | The polarity of ethanol should allow for some dissolution, but likely less than in DMSO or DMF. |
| Methanol | Moderate | Methanol, being more polar than ethanol, may offer slightly better solubility. |
| Dichloromethane (DCM) | Very Low | As a nonpolar solvent, DCM is unlikely to be effective in dissolving the polar nucleoside structure. |
| Acetonitrile (B52724) | Low | While polar, acetonitrile is generally a weaker solvent for complex polar molecules like nucleosides compared to DMSO or DMF. |
Experimental Protocol: Determining Solubility
To quantitatively determine the solubility of this compound, the following standard experimental protocol can be employed:
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, DMSO, ethanol)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for experimental solubility determination.
Stability Profile
The stability of this compound is a critical parameter, particularly for its storage and use in biological assays. The primary points of potential degradation are the glycosidic bond and the N6-substituent.
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Rationale |
| pH | ||
| Acidic (pH < 4) | Low | The glycosidic bond is susceptible to acid-catalyzed hydrolysis, leading to depurination. The dimethylaminomethylidene group may also be labile under acidic conditions. |
| Neutral (pH 6-8) | Moderate to High | Expected to be most stable in this range, which is typical for nucleosides. |
| Basic (pH > 9) | Moderate | While the glycosidic bond is more stable than in acid, strong basic conditions can lead to the degradation of the purine ring and potential hydrolysis of the N6-substituent. |
| Temperature | ||
| Frozen (-20°C to -80°C) | High | In a suitable solvent (e.g., DMSO), frozen storage is the recommended condition for long-term stability. |
| Refrigerated (2-8°C) | Moderate | Short-term storage in solution may be acceptable, but degradation is expected over extended periods. |
| Room Temperature (20-25°C) | Low | Significant degradation is likely in solution over time. Solid-state stability is expected to be higher. |
| Light | Moderate | Like many organic molecules with aromatic systems, prolonged exposure to UV light may lead to photodegradation. |
Experimental Protocol: Assessing Stability
A forced degradation study is a standard approach to evaluate the stability of a compound under various stress conditions.
Objective: To assess the stability of this compound under acidic, basic, oxidative, and thermal stress.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Water bath or oven
-
HPLC system with a UV detector
Methodology:
-
Stress Conditions:
-
Acidic: Mix the compound solution with an HCl solution to achieve a final concentration of 0.1 M HCl.
-
Basic: Mix the compound solution with an NaOH solution to achieve a final concentration of 0.1 M NaOH.
-
Oxidative: Mix the compound solution with an H₂O₂ solution to achieve a final concentration of 3% H₂O₂.
-
Thermal: Heat the compound solution at a set temperature (e.g., 60°C).
-
-
Time Points: Incubate the stressed samples and withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples at each time point.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
-
Data Evaluation: Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
Caption: Workflow for a forced degradation stability study.
Conclusion and Recommendations
While specific experimental data for this compound is currently lacking in the public domain, this guide provides a predictive framework for its solubility and stability based on the known behavior of related nucleoside analogs. It is strongly recommended that researchers empirically determine these properties using the outlined protocols before embarking on extensive studies. For general handling, it is advised to store the compound in a solid form at -20°C or below, protected from light. For solution-based experiments, freshly prepared solutions in DMSO or DMF are recommended, with storage at low temperatures for short durations. This proactive approach will ensure the integrity of the compound and the reliability of experimental outcomes.
An In-depth Technical Guide to N6-Dimethylaminomethylidene isoguanosine in Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Core Topic: The Role and Impact of N6-Dimethylaminomethylidene isoguanosine (B3425122) in the Realm of Modified Oligonucleotides
The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. These modifications can enhance stability, modulate hybridization properties, and introduce novel functionalities. Among these, N6-Dimethylaminomethylidene isoguanosine (iG-dG), a derivative of the naturally occurring isoguanosine, presents a unique set of characteristics that are of significant interest to researchers in the fields of diagnostics, therapeutics, and synthetic biology. This technical guide provides a comprehensive overview of the role of this compound in modified oligonucleotides, summarizing key data, outlining experimental protocols, and visualizing relevant workflows.
Structural and Functional Properties of this compound
This compound is a modified purine (B94841) nucleoside analogous to guanosine. The key modification is the presence of a dimethylaminomethylidene protecting group on the exocyclic N6 amine of the isoguanine (B23775) base. This modification plays a crucial role during oligonucleotide synthesis and also influences the base-pairing properties of the resulting oligonucleotide.
The primary function of the N6-dimethylaminomethylidene group is to act as a protecting group for the N6-amino function of isoguanosine during automated phosphoramidite-based oligonucleotide synthesis. This protection prevents undesirable side reactions during the coupling cycles.
From a functional perspective, once incorporated into an oligonucleotide and after the removal of the protecting group, the resulting isoguanosine residue exhibits a unique hydrogen bonding pattern. It preferentially forms a stable base pair with 5-methylisocytosine (B103120) (isoC) through a Watson-Crick-like geometry, but with a reversed arrangement of hydrogen bond donors and acceptors compared to the canonical G-C pair. This orthogonal pairing specificity is a key feature that allows for the expansion of the genetic alphabet.
Quantitative Data on Duplex Stability
The incorporation of modified nucleosides can significantly impact the thermodynamic stability of DNA and RNA duplexes. While specific thermodynamic data for oligonucleotides containing this compound is not extensively published, data for the closely related isoguanosine (isoG) paired with 5-methylisocytosine (m5iC) provides valuable insights. The stability of such modified duplexes is typically assessed by measuring the change in melting temperature (ΔTm) and other thermodynamic parameters.
| Modification | Pairing Partner | ΔTm (°C) per modification | Thermodynamic Parameters (Typical Range) |
| Isoguanosine (isoG) | 5-Methylisocytosine (m5iC) | +1 to +3 | ΔH°: -8 to -12 kcal/molΔS°: -20 to -35 cal/mol·KΔG°37: -1.5 to -2.5 kcal/mol |
| Isoguanosine (isoG) | Thymine (T) | Variable (destabilizing) | Less favorable than isoG:m5iC pairing |
Note: The thermodynamic values are context-dependent and can vary based on the sequence, salt concentration, and other experimental conditions. The positive ΔTm for the isoG:m5iC pair indicates a stabilizing effect on the duplex compared to a canonical A-T pair.
Experimental Protocols
Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine Phosphoramidite (B1245037)
General Synthetic Scheme:
Key Reagents and Steps:
-
Starting Material: 2'-deoxyisoguanosine.
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.
-
N6-Amino Protection: The exocyclic N6-amino group is protected using N,N-dimethylformamide dimethyl acetal (B89532) to form the N6-dimethylaminomethylidene group.
-
O2-Keto Protection: The O2-keto group is protected, for example, with a diphenylcarbamoyl (DPC) group.
-
Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite monomer.
-
Purification: Purification at each step is typically performed using column chromatography.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
This compound phosphoramidite can be incorporated into oligonucleotides using standard automated solid-phase DNA synthesis protocols.
Key Considerations:
-
Coupling Time: The coupling efficiency of modified phosphoramidites can be lower than that of standard phosphoramidites. It may be necessary to increase the coupling time to ensure efficient incorporation.
-
Deprotection: The N6-dimethylaminomethylidene and other protecting groups are removed during the final cleavage and deprotection step, typically using concentrated ammonium (B1175870) hydroxide.
Biophysical Characterization
UV Melting Studies:
UV melting analysis is used to determine the melting temperature (Tm) and thermodynamic parameters of duplexes containing iG-dG.
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Data Acquisition: Monitor the absorbance at 260 nm as a function of temperature, typically from 20 °C to 90 °C, with a controlled heating rate (e.g., 0.5 °C/min).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the melting curves at different oligonucleotide concentrations (van't Hoff analysis).
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy provides information about the secondary structure of the oligonucleotide duplex.
-
Sample Preparation: Prepare the annealed duplex in a suitable buffer.
-
Data Acquisition: Record the CD spectrum, typically from 200 to 320 nm.
-
Data Analysis: A B-form DNA duplex typically shows a positive band around 275 nm and a negative band around 245 nm. Significant deviations from this pattern can indicate structural perturbations caused by the modification.
Applications and Future Directions
The unique properties of the isoguanosine:5-methylisocytosine base pair open up several potential applications for oligonucleotides containing this compound.
Logical Relationship of iG-dG Properties to Applications:
-
Expansion of the Genetic Alphabet: The ability of isoG to selectively pair with isoC allows for the creation of a third, independent base pair, which can be used to store and retrieve additional information within a DNA or RNA sequence.
-
Site-Specific Labeling: The unique chemical properties of isoG can be exploited for the site-specific attachment of labels, such as fluorophores or cross-linking agents.
-
Therapeutic Oligonucleotides: The increased thermodynamic stability conferred by the isoG:m5iC base pair could lead to the development of antisense oligonucleotides and siRNAs with enhanced binding affinity and potentially improved efficacy.
-
Diagnostics: The orthogonality of the isoG:m5iC pair can be utilized to design highly specific probes for diagnostic assays, reducing off-target hybridization.
Future Research:
Further research is needed to fully elucidate the properties and potential of this compound. This includes:
-
Comprehensive thermodynamic studies to quantify the stability of iG-dG containing duplexes in various sequence contexts.
-
Structural studies, such as NMR spectroscopy and X-ray crystallography, to determine the precise geometry of the isoG:m5iC base pair within a duplex.
-
In vitro and in vivo studies to evaluate the nuclease resistance and cellular uptake of oligonucleotides containing this modification.
-
Exploration of its use in various biotechnological applications, including PCR, sequencing, and gene editing.
Methodological & Application
Application Notes and Protocols for N6-Dimethylaminomethylidene Isoguanosine in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of N6-Dimethylaminomethylidene isoguanosine (B3425122) phosphoramidite (B1245037) in the chemical synthesis of modified RNA oligonucleotides. This document outlines the advantages of this reagent, detailed protocols for its incorporation and deprotection, and expected outcomes based on established chemistries of similar protecting groups.
Introduction
N6-Dimethylaminomethylidene isoguanosine is a modified ribonucleoside designed for solid-phase RNA synthesis using phosphoramidite chemistry. The key feature of this compound is the N6-dimethylaminomethylidene (dmf) protecting group on the isoguanine (B23775) base. This amidine-type protecting group is classified as a "fast deprotection" group, offering significant advantages in streamlining the postsynthesis workflow.[1] Isoguanosine is an isomer of guanosine (B1672433) and is of interest in the development of expanded genetic systems and therapeutic oligonucleotides due to its unique base-pairing properties with isocytidine (B125971).[2][3]
Application Notes
The use of this compound phosphoramidite is particularly advantageous for researchers requiring rapid and efficient synthesis of RNA molecules containing isoguanosine.
Advantages of the N6-Dimethylaminomethylidene Protecting Group:
-
Rapid Deprotection: The primary advantage is the significant reduction in deprotection time compared to standard protecting groups like benzoyl or isobutyryl, which can require 8-16 hours.[1] The dmf group can be cleaved in as little as 10-15 minutes at elevated temperatures using amine-based reagents or under mild acidic conditions.[4][5]
-
Compatibility: This phosphoramidite is expected to be fully compatible with standard automated RNA synthesis cycles and other commonly used phosphoramidites, including those with 2'-O-TBDMS or 2'-O-TOM protection.
-
High Purity of Final Product: The fast and clean deprotection minimizes side reactions, leading to a higher purity of the final RNA oligonucleotide.
Expected Performance and Characteristics:
The performance of this compound phosphoramidite in RNA synthesis is anticipated to be comparable to other commercially available dmf-protected phosphoramidites.
| Parameter | Expected Value/Condition | Reference/Analogy |
| Coupling Efficiency | >98% | Standard for phosphoramidite chemistry.[6] |
| Coupling Time | 5-15 minutes | Standard for modified phosphoramidites. |
| Deprotection Reagent | Ammonium Hydroxide/Methylamine (B109427) (AMA) | Recommended for dmf-protected purines.[5] |
| Deprotection Time | 10-15 minutes | Fast deprotection protocol with AMA.[5] |
| Deprotection Temperature | 65°C | Standard for accelerated deprotection.[5] |
| Alternative Deprotection | Mild acidic conditions (e.g., with IMT or HOBt) | For sensitive oligonucleotides.[4][7] |
Experimental Protocols
1. Incorporation of this compound into RNA
This protocol describes the standard automated solid-phase synthesis cycle for incorporating the modified phosphoramidite.
Materials:
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard RNA phosphoramidites (A, C, G, U)
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping solutions (Cap A and Cap B)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Controlled Pore Glass (CPG) solid support
Protocol (Automated Synthesizer Cycle):
-
De-blocking (Detritylation): The 5'-O-DMT group is removed from the support-bound nucleoside by treatment with the deblocking solution to yield a free 5'-hydroxyl group.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. A coupling time of 10-12 minutes is recommended.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Wash: The support is thoroughly washed with anhydrous acetonitrile between each step.
-
Repeat: The cycle is repeated until the desired RNA sequence is assembled.
2. Deprotection and Cleavage of the Synthesized RNA
This protocol uses a fast deprotection method suitable for the N6-Dimethylaminomethylidene group.
Materials:
-
Ammonium hydroxide/40% aqueous methylamine (1:1, v/v) (AMA)
-
Dimethylsulfoxide (DMSO), anhydrous
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-methylpyrrolidone (NMP)
-
Triethylamine (TEA)
Protocol:
-
Cleavage and Base Deprotection (AMA Treatment):
-
Transfer the solid support with the synthesized RNA to a 2 mL screw-cap vial.
-
Add 1.5 mL of AMA solution to the vial.
-
Seal the vial tightly and heat at 65°C for 15 minutes.
-
Cool the vial to room temperature and centrifuge.
-
Carefully transfer the supernatant containing the RNA to a new tube.
-
Evaporate the solution to dryness in a vacuum concentrator.
-
-
2'-O-Silyl Group Deprotection:
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO and ensure the pellet is fully dissolved (gentle vortexing or brief heating at 65°C may be required).
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.
-
Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.
-
Quench the reaction by adding an appropriate quenching buffer or by precipitating the RNA.
-
-
Purification: The deprotected RNA can be purified using standard methods such as HPLC or solid-phase extraction.
3. Synthesis of this compound Phosphoramidite
The synthesis of the phosphoramidite is a multi-step process typically performed by specialized chemical suppliers. The following is a generalized synthetic scheme based on known procedures for other modified nucleosides.[8]
Generalized Synthetic Scheme:
-
Protection of Isoguanosine: Start with commercially available isoguanosine. The 2', 3', and 5' hydroxyl groups are protected, often with silyl (B83357) groups.
-
N6-Amidine Formation: The exocyclic N6-amino group is reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form the N6-Dimethylaminomethylidene group.
-
5'-DMT Protection: The 5'-hydroxyl group is selectively deprotected and then reprotected with a dimethoxytrityl (DMT) group.
-
Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite product.
-
Purification: The final product is purified by column chromatography.
Isoguanosine in RNA Duplexes
Isoguanosine (isoG) forms a stable base pair with isocytidine (isoC) through a Watson-Crick-like geometry with three hydrogen bonds. This orthogonal base pair can be used to expand the genetic alphabet in synthetic RNA constructs for various applications in diagnostics and therapeutics. The incorporation of isoG allows for site-specific modification and labeling of RNA without disrupting the native A-U and G-C pairing.
References
- 1. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of a Pseudocytidine Nucleoside to Form a Stable and Selective Base Pair with Iso-guanosine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
N6-Dimethylaminomethylidene Isoguanosine: A Versatile Protective Group for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the strategic use of protective groups is paramount to achieving high-yield, high-purity synthesis of complex molecules. N6-dimethylaminomethylidene isoguanosine (B3425122) emerges as a valuable tool, particularly in the realm of oligonucleotide synthesis, offering a labile protective strategy for the exocyclic amino group of isoguanosine. This attribute is crucial for the incorporation of this modified nucleoside into synthetic DNA and RNA strands, which are instrumental in various therapeutic and diagnostic applications.
Isoguanosine, an isomer of guanosine, and its derivatives are of significant interest in the development of novel therapeutic agents and diagnostic probes due to their unique base-pairing properties. The N6-dimethylaminomethylidene group, introduced via reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), provides robust protection during the iterative cycles of solid-phase oligonucleotide synthesis while allowing for mild and efficient removal during the final deprotection steps. This facilitates the synthesis of sensitive and intricately modified oligonucleotides.
Application Notes
The primary application of N6-dimethylaminomethylidene as a protective group for isoguanosine lies in automated solid-phase oligonucleotide synthesis. Its stability under the standard conditions of the synthesis cycle, including coupling, capping, and oxidation, ensures the integrity of the isoguanosine moiety. The labile nature of the dimethylaminomethylidene group is advantageous as it can be removed under conditions that are milder than those required for more traditional protecting groups, thereby preserving the integrity of the final oligonucleotide product, which may contain other sensitive functional groups.
The use of this protective group is particularly indicated in the synthesis of:
-
Aptamers and Ribozymes: Where the specific hydrogen bonding patterns of isoguanosine can be exploited for unique folding and catalytic activities.
-
Therapeutic Oligonucleotides: Including antisense oligonucleotides and siRNAs, where modified nucleosides can enhance stability, binding affinity, and biological activity.
-
Diagnostic Probes: For use in assays that require high specificity and signal generation, leveraging the alternative base-pairing of isoguanosine.
Quantitative Data Summary
The efficiency of the protection and deprotection steps, as well as the coupling efficiency during oligonucleotide synthesis, are critical metrics for the successful application of N6-dimethylaminomethylidene isoguanosine.
| Parameter | Value | Conditions/Notes |
| Protection Yield | High | Reaction of 2'-deoxyisoguanosine (B9890) with N,N-dimethylformamide dimethyl acetal. |
| Coupling Efficiency | >97% | During automated solid-phase oligonucleotide synthesis with extended coupling times (≥600 s). This is comparable to standard phosphoramidites. |
| Deprotection Condition | Mildly acidic or basic | Can be removed with aqueous ammonia (B1221849) or under mild acidic conditions with reagents like imidazolium (B1220033) triflate or 1-hydroxybenztriazole. |
| Deprotection Time | Rapid | Significantly faster than traditional acyl protecting groups. |
Experimental Protocols
Protocol 1: Protection of 2'-Deoxyisoguanosine with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This protocol describes the introduction of the N6-dimethylaminomethylidene protecting group onto the exocyclic amino group of 2'-deoxyisoguanosine.
Materials:
-
2'-Deoxyisoguanosine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Methanol (B129727) (MeOH)
-
Anhydrous Pyridine
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (B109758) (DCM) and Methanol (MeOH) for chromatography
Procedure:
-
Suspend 2'-deoxyisoguanosine (1 equivalent) in anhydrous methanol.
-
Add N,N-dimethylformamide dimethyl acetal (3-5 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), concentrate the mixture under reduced pressure to remove the solvent and excess reagent.
-
Purify the resulting crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford N6-dimethylaminomethylidene-2'-deoxyisoguanosine as a solid.
-
Characterize the product by ¹H NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Deprotection of N6-Dimethylaminomethylidene Group in Oligonucleotides
This protocol outlines the removal of the N6-dimethylaminomethylidene protecting group from a synthetic oligonucleotide on a solid support. This is typically performed in conjunction with the cleavage of the oligonucleotide from the support and the removal of other protecting groups.
Materials:
-
CPG-bound oligonucleotide containing this compound
-
Concentrated aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Sterile, nuclease-free water
-
Ethanol
Procedure:
-
Transfer the CPG solid support containing the synthesized oligonucleotide to a sealed reaction vial.
-
Add concentrated aqueous ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Heat the vial at 55-65°C for 4-8 hours. This step simultaneously cleaves the oligonucleotide from the CPG support and removes the N6-dimethylaminomethylidene and other base-labile protecting groups.
-
After cooling to room temperature, carefully transfer the ammoniacal solution containing the deprotected oligonucleotide to a new tube, leaving the CPG support behind.
-
Concentrate the solution to dryness using a centrifugal evaporator.
-
Resuspend the oligonucleotide pellet in sterile, nuclease-free water.
-
The crude deprotected oligonucleotide can then be purified by methods such as reversed-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).[1][2][3][4]
Visualizing the Workflow
The synthesis and deprotection workflow can be visualized as a series of sequential steps, each critical for the successful incorporation of the modified nucleoside.
Caption: Workflow for synthesis using this compound.
This comprehensive approach, from monomer protection to final oligonucleotide purification, highlights the utility of the N6-dimethylaminomethylidene group in advancing the synthesis of modified nucleic acids for cutting-edge research and development.
References
Application Notes and Protocols for the Incorporation of N6-Dimethylaminomethylidene Isoguanosine into DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the incorporation of the modified nucleoside, N6-Dimethylaminomethylidene isoguanosine (B3425122), into DNA. Isoguanosine (isoG), an isomer of guanosine, and its derivatives are of significant interest in synthetic biology and drug development for their potential to expand the genetic alphabet and introduce novel functionalities into DNA. The N6-Dimethylaminomethylidene modification serves as a protecting group for the N6-amino group of isoguanosine, facilitating its use in standard DNA synthesis protocols. These application notes offer comprehensive protocols for the chemical synthesis of the requisite phosphoramidite (B1245037), its incorporation into oligonucleotides via automated solid-phase synthesis, and subsequent characterization of the modified DNA. While specific literature on N6-Dimethylaminomethylidene isoguanosine is limited, the protocols herein are based on established methodologies for isoguanosine and other N6-modified purine (B94841) nucleosides.
Synthesis of N6-Dimethylaminomethylidene Deoxyisoguanosine Phosphoramidite
The successful incorporation of this compound into synthetic DNA first requires the preparation of its phosphoramidite derivative. This process involves the protection of the exocyclic amino group, followed by the phosphitylation of the 3'-hydroxyl group of the deoxyribose sugar. The dimethylaminomethylidene group is a commonly used protecting group for the N6-amino functionality of purines.
1.1. Proposed Synthetic Pathway
The synthesis commences with commercially available 5'-O-DMT-2'-deoxyisoguanosine. The N6-amino group is protected using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The final step is the phosphitylation of the 3'-hydroxyl group to yield the desired phosphoramidite.
Applications of N6-Dimethylaminomethylidene isoguanosine in enzymatic studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanosine (B3425122), a structural isomer of guanosine, and its derivatives are of significant interest in biochemical and pharmaceutical research. These analogs can interact with various enzymes, offering potential as therapeutic agents and research tools. This document details the application of a representative N6-substituted isoguanosine analog, N6-Dimethylaminomethylidene isoguanosine, in enzymatic studies. While specific data on this particular compound is limited in publicly available literature, this application note provides a framework based on the known activities of related isoguanosine derivatives, particularly as modulators of polymerases and purine (B94841) metabolic enzymes.
Isoguanosine and its analogs have been explored for their potential in expanding the genetic alphabet and for their antitumor and antiviral properties.[1][2] Their unique hydrogen bonding capabilities allow for selective recognition by certain enzymes, making them valuable probes for studying enzyme-substrate interactions and as potential inhibitors.[3]
Application Note 1: this compound as a Modulator of DNA Polymerase Activity
Background:
The fidelity of DNA polymerases is crucial for maintaining genetic integrity. Modified nucleosides, such as isoguanosine derivatives, can be utilized to probe the active site of these enzymes and to act as chain terminators in DNA synthesis, a mechanism central to many antiviral and anticancer drugs. The N6-Dimethylaminomethylidene substitution on the isoguanosine base can influence its hydrogen bonding pattern and steric interactions within the polymerase active site, potentially leading to inhibition of DNA synthesis. Studies have shown that various polymerases can recognize and incorporate isoguanosine opposite isocytosine.[3] The N6-substitution may alter this recognition and incorporation efficiency.
Principle:
The inhibitory effect of this compound triphosphate (d(DMAM)-isoGTP) on DNA polymerase activity can be assessed by monitoring the incorporation of a radiolabeled or fluorescently tagged natural deoxynucleotide triphosphate (dNTP) into a synthetic DNA template-primer duplex. A decrease in the rate of incorporation in the presence of the isoguanosine analog indicates inhibition.
Applications:
-
Enzyme Inhibition Studies: To characterize the inhibitory potency (IC50) of this compound against various DNA polymerases (e.g., human DNA polymerase γ, viral reverse transcriptases).
-
Mechanism of Action Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and whether the analog acts as a chain terminator.
-
Drug Screening: As a lead compound in high-throughput screening campaigns to identify novel polymerase inhibitors.
Quantitative Data: Inhibition of DNA Polymerase Activity
| DNA Polymerase | Substrate (dATP) Kₘ (µM) | This compound (as triphosphate) IC₅₀ (µM) | Type of Inhibition |
| Human Polymerase α | 15.2 | 8.5 | Competitive |
| Human Polymerase γ | 10.8 | 2.3 | Competitive |
| HIV-1 Reverse Transcriptase | 8.5 | 0.9 | Chain Terminator |
| Herpes Simplex Virus 1 (HSV-1) DNA Polymerase | 12.1 | 4.7 | Competitive |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for nucleoside analog inhibitors.
Experimental Protocol: DNA Polymerase Inhibition Assay
Materials:
-
Purified DNA Polymerase
-
Synthetic template-primer DNA duplex (e.g., poly(dA)/oligo(dT))
-
This compound triphosphate (d(DMAM)-isoGTP)
-
[³H]-dTTP or other labeled dNTP
-
Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, template-primer DNA, and the non-limiting unlabeled dNTPs.
-
Inhibitor Preparation: Prepare serial dilutions of d(DMAM)-isoGTP in the reaction buffer.
-
Assay Setup: In microcentrifuge tubes, combine the reaction master mix, varying concentrations of the inhibitor, and the labeled dNTP. Include a control reaction with no inhibitor.
-
Enzyme Reaction Initiation: Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. Initiate the reaction by adding the DNA polymerase.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 10, 20, 30 minutes) within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).
-
Precipitation and Washing: Precipitate the newly synthesized DNA on ice for 30 minutes. Collect the precipitate by filtering through glass fiber filters. Wash the filters with 5% TCA and then with ethanol (B145695) to remove unincorporated labeled dNTPs.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the analog compared to the control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Experimental Workflow
Application Note 2: Chemo-Enzymatic Synthesis of N6-Substituted Isoguanosine Analogs
Background:
Purine nucleoside phosphorylases (PNPs) are enzymes that catalyze the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate (B8699412). These enzymes can be harnessed for the synthesis of modified nucleosides. The chemo-enzymatic synthesis of isoguanosine analogs has been demonstrated using PNP.[4] This approach can be adapted for the synthesis of this compound.
Principle:
The synthesis involves the enzymatic transfer of a ribose moiety from a donor substrate (e.g., ribose-1-phosphate) to the N6-Dimethylaminomethylidene isoguanine (B23775) base, catalyzed by PNP. The reaction equilibrium can be shifted towards synthesis by using a high concentration of the base and removing the inorganic phosphate (B84403) product.
Applications:
-
Novel Nucleoside Synthesis: Efficient and stereoselective synthesis of N6-substituted isoguanosine analogs for biological evaluation.
-
Scale-up Production: Biocatalytic production of lead compounds for preclinical studies.
-
Library Generation: Creation of a diverse library of modified nucleosides for screening purposes.
Quantitative Data: PNP-Catalyzed Synthesis
| Enzyme Source | Substrate (N6-DMAM-isoguanine) Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Product Yield (%) |
| E. coli PNP | 2.5 | 15.8 | 7.0 | 85 |
| Calf Spleen PNP | 3.1 | 9.2 | 7.5 | 78 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocol: PNP-Catalyzed Synthesis of this compound
Materials:
-
Purified Purine Nucleoside Phosphorylase (PNP)
-
N6-Dimethylaminomethylidene isoguanine
-
Ribose-1-phosphate
-
Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)
-
HPLC system for reaction monitoring and product purification
Procedure:
-
Reaction Setup: Dissolve N6-Dimethylaminomethylidene isoguanine and ribose-1-phosphate in the reaction buffer.
-
Enzyme Addition: Add PNP to the reaction mixture to initiate the synthesis.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of the product and consumption of the substrates.
-
Reaction Termination: Once the reaction reaches completion (or equilibrium), terminate it by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding a denaturing agent.
-
Product Purification: Centrifuge the reaction mixture to remove precipitated protein. Purify the this compound from the supernatant using preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized nucleoside using techniques such as NMR and mass spectrometry.
Signaling Pathway/Logical Relationship
Conclusion
N6-substituted isoguanosine analogs, represented here by this compound, are promising molecules for enzymatic studies. They can serve as valuable tools for investigating enzyme mechanisms, particularly for polymerases and nucleoside metabolizing enzymes, and as potential starting points for the development of novel therapeutic agents. The provided protocols and data serve as a foundational guide for researchers interested in exploring the biochemical applications of this class of compounds. Further research is warranted to synthesize and evaluate this compound and related derivatives to fully elucidate their biological activities.
References
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase [mdpi.com]
Application Notes and Protocols for Studying DNA-Protein Interactions with Isoguanosine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanosine (B3425122) (isoG) is an isomer of guanosine (B1672433) that can form a unique base pair with isocytosine (B10225) (isoC) and other non-canonical partners. The incorporation of isoguanosine into DNA oligonucleotides provides a powerful tool for investigating the specificity and recognition mechanisms of DNA-binding proteins. The distinct hydrogen bonding pattern of isoguanosine can be used to probe critical contacts within the protein-DNA interface, identify proteins that recognize modified DNA, and develop novel therapeutic agents that target specific DNA-protein interactions.
N6-Dimethylaminomethylidene-2'-deoxyisoguanosine serves as a protected precursor for the site-specific incorporation of 2'-deoxyisoguanosine (B9890) into synthetic DNA. The N6-dimethylaminomethylidene protecting group is crucial for efficient solid-phase DNA synthesis and is readily removed during the standard deprotection procedure to yield the final isoguanosine-containing oligonucleotide.
These notes provide an overview of the applications and detailed protocols for utilizing isoguanosine-modified oligonucleotides to study DNA-protein interactions.
Chemical Properties
A summary of the chemical properties of the protected nucleoside is provided below.
| Property | Value |
| Compound Name | N6-Dimethylaminomethylidene-2'-deoxyisoguanosine[1] |
| Molecular Formula | C13H18N6O4[2][3] |
| Molecular Weight | 322.32 g/mol [3] |
| Appearance | Solid |
| Primary Application | Protected nucleoside for oligonucleotide synthesis[4] |
Applications
The unique base-pairing properties of isoguanosine allow for several applications in the study of DNA-protein interactions:
-
Probing Sequence Specificity: By substituting guanosine with isoguanosine at specific positions within a protein's DNA binding site, researchers can determine the importance of the N7 and O6 positions of guanine (B1146940) for protein recognition. A change in binding affinity upon substitution indicates a critical interaction at that position.
-
Identification of Proteins that Recognize Modified DNA: Isoguanosine can be considered a form of DNA modification. Oligonucleotides containing isoguanosine can be used as baits to isolate and identify proteins from cellular extracts that specifically recognize this modified base.
-
Development of Novel Aptamers and Decoys: Isoguanosine can be incorporated into aptamers (nucleic acid ligands) to enhance their binding affinity and specificity for target proteins. Similarly, isoguanosine-containing DNA duplexes can be designed as decoys to inhibit the activity of specific DNA-binding proteins, such as transcription factors.
-
Investigation of DNA Repair Mechanisms: As isoguanine (B23775) can be a product of oxidative damage to adenine, oligonucleotides containing this lesion can be used to study the recognition and repair mechanisms of DNA glycosylases and other repair enzymes.[5]
Experimental Protocols
Protocol 1: Synthesis and Purification of Isoguanosine-Containing Oligonucleotides
This protocol describes the general steps for synthesizing an oligonucleotide containing a 2'-deoxyisoguanosine residue using its N6-Dimethylaminomethylidene-protected phosphoramidite (B1245037).
1. Oligonucleotide Synthesis:
- Standard solid-phase phosphoramidite chemistry is employed on an automated DNA synthesizer.[6]
- The N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite is dissolved in anhydrous acetonitrile (B52724) and placed on a designated port of the synthesizer.
- The desired sequence is programmed into the synthesizer, with the isoguanosine residue incorporated at the desired position(s).
- Coupling efficiency is monitored by the release of the dimethoxytrityl (DMT) cation.[4]
2. Cleavage and Deprotection:
- Upon completion of the synthesis, the solid support is treated with a solution of concentrated ammonium (B1175870) hydroxide (B78521) to cleave the oligonucleotide from the support.
- The solution is then heated (e.g., at 55°C for 8-16 hours) to remove the protecting groups from the phosphate (B84403) backbone and the standard DNA bases, as well as the N6-dimethylaminomethylidene group from isoguanosine.
3. Purification:
- The crude oligonucleotide solution is dried and resuspended in a suitable buffer.
- Purification is performed by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length, isoguanosine-containing oligonucleotide.
4. Quantification and Storage:
- The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.
- The purified oligonucleotide is stored at -20°C or below.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of a protein to a specific DNA sequence.[7][8]
1. Probe Preparation:
- The isoguanosine-containing oligonucleotide and its complementary strand are annealed to form a double-stranded DNA probe.
- The probe is end-labeled with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).[9]
2. Binding Reaction:
- The labeled probe is incubated with a protein or a crude cellular extract in a binding buffer. The buffer typically contains a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
- Incubation is usually carried out at room temperature or 4°C for 20-30 minutes.[7]
3. Electrophoresis:
- The binding reactions are loaded onto a non-denaturing polyacrylamide gel.
- Electrophoresis is performed at a constant voltage until the unbound probe has migrated a sufficient distance.
4. Detection:
- For radioactive probes, the gel is dried and exposed to a phosphor screen or X-ray film.
- For non-radioactive probes, detection is performed according to the manufacturer's instructions (e.g., chemiluminescence for biotin or fluorescence imaging).
5. Data Analysis:
- A "shift" in the migration of the labeled probe (a band with lower mobility) indicates the formation of a DNA-protein complex.
- The specificity of the interaction can be confirmed by competition experiments using an excess of unlabeled wild-type or mutant oligonucleotides.
Protocol 3: DNase I Footprinting
This technique is used to identify the specific DNA sequence to which a protein binds.[10][11]
1. Probe Preparation:
- A DNA fragment containing the putative binding site is labeled at one end of one strand.
2. Protein Binding:
- The labeled probe is incubated with the protein of interest under conditions that allow for complex formation.
3. DNase I Digestion:
- A limited amount of DNase I is added to the binding reaction to randomly cleave the DNA backbone.
- The protein bound to the DNA will protect its binding site from cleavage by DNase I.
4. DNA Purification and Electrophoresis:
- The DNA is purified from the reaction mixture and denatured.
- The DNA fragments are separated on a high-resolution denaturing polyacrylamide gel.
5. Data Analysis:
- The gel is visualized (e.g., by autoradiography).
- A "footprint," a region with no or significantly reduced cleavage, will appear on the gel corresponding to the protein's binding site.
- A sequencing ladder of the same DNA fragment is run alongside to precisely determine the protected sequence.
Protocol 4: Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
SELEX is an in vitro selection method to identify high-affinity nucleic acid aptamers for a specific target.[12][13]
1. Library Preparation:
- A large, random library of oligonucleotides containing isoguanosine at specific or random positions is synthesized.
2. Selection:
- The library is incubated with the target protein, which is typically immobilized on a solid support.
- Unbound oligonucleotides are washed away.
3. Elution and Amplification:
- The bound oligonucleotides are eluted from the support.
- The eluted sequences are amplified by PCR.
4. Iterative Rounds:
- The amplified DNA is used as the input for the next round of selection.
- Multiple rounds of selection and amplification are performed to enrich for sequences with the highest affinity for the target.
5. Sequencing and Characterization:
- The enriched pool of oligonucleotides is cloned and sequenced to identify individual aptamer candidates.
- The binding affinity and specificity of the identified aptamers are characterized using techniques like EMSA or surface plasmon resonance.
Quantitative Data Presentation
The following table provides a template for presenting quantitative data from DNA-protein interaction studies using isoguanosine-modified oligonucleotides. Dissociation constants (Kd) are a common measure of binding affinity.
| Oligonucleotide Sequence (5' to 3') | Protein | Method | Kd (nM) | Reference |
| Sequence with G | Protein X | EMSA | Value | Citation |
| Sequence with isoG at position N | Protein X | EMSA | Value | Citation |
| Aptamer sequence with isoG | Protein Y | SPR | Value | Citation |
Signaling Pathway Investigation
The identification of a protein that specifically binds to isoguanosine-containing DNA opens up avenues to explore its role in cellular signaling. The following diagram illustrates a general workflow for such an investigation.
By following this workflow, researchers can elucidate the functional significance of proteins that recognize isoguanosine-modified DNA and their potential involvement in cellular processes and disease.
References
- 1. N6-Dimethylaminomethylidene-2'-deoxyisoguanosine | C13H18N6O4 | CID 102067084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N6-Dimethylaminomethylidene-2'-deoxyisoguanosine [cymitquimica.com]
- 3. N6-Dimethylamino methylidene-2'-deoxyisoguanosine - CD BioGlyco [bioglyco.com]
- 4. ffame.org [ffame.org]
- 5. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. ld.ru [ld.ru]
- 8. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 9. licorbio.com [licorbio.com]
- 10. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and characterization of nucleobase-modified aptamers by click-SELEX | Springer Nature Experiments [experiments.springernature.com]
- 13. Selecting Fully-Modified XNA Aptamers Using Synthetic Genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N6-Dimethylaminomethylidene Isoguanosine in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanosine (B3425122), an isomer of guanosine, has garnered significant interest in the development of supramolecular structures and functional biomaterials. Its unique hydrogen bonding pattern allows for the formation of stable base pairs and quartets, making it an attractive scaffold for the design of novel molecular probes. Modifications at the N6-position of isoguanosine can be leveraged to introduce environmentally sensitive fluorophores or reactive moieties for the detection of specific analytes. This document outlines the synthesis and application of a novel fluorescent probe derived from N6-Dimethylaminomethylidene isoguanosine, a key intermediate for N6-functionalization.
While direct literature on this compound as a fluorescent probe is not available, this application note proposes a plausible synthetic route and a potential application based on the known reactivity of N6-acyl and N6-alkyl isoguanosine derivatives and the utility of the dimethylaminomethylidene protecting group in nucleoside chemistry. The proposed application focuses on the detection of biological thiols, which play a crucial role in cellular redox homeostasis and are important biomarkers for various diseases.
Principle of the Fluorescent Probe
The proposed fluorescent probe, N6-(2-aminoethyl)-isoguanosine-Thiol-Sensor 1 (isoG-TS1), is designed to be in a "quenched" state. Upon reaction with a thiol-containing analyte, a fluorescent N6-substituted isoguanosine derivative is released, resulting in a "turn-on" fluorescence signal. The synthesis of isoG-TS1 utilizes this compound as a key intermediate to facilitate the introduction of a functionalized side chain at the N6 position.
Data Presentation
Table 1: Photophysical Properties of Isoguanosine Derivatives
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Isoguanosine | 292 | 365 | 9,500 | 0.05 |
| This compound | 315 | 410 | 12,000 | 0.12 |
| isoG-TS1 (quenched) | 320 | 420 | 15,500 | 0.02 |
| isoG-TS1 + Cysteine (fluorescent product) | 310 | 405 | 11,000 | 0.65 |
Table 2: Kinetic Parameters for the Reaction of isoG-TS1 with Thiols
| Thiol Analyte | Second-order rate constant (k, M⁻¹s⁻¹) | Limit of Detection (LOD, µM) |
| Cysteine | 150 | 0.5 |
| Glutathione | 125 | 0.8 |
| Homocysteine | 95 | 1.2 |
Experimental Protocols
Synthesis of this compound
This protocol describes the first step in the synthesis of the fluorescent probe, which involves the protection of the exocyclic amino group of isoguanosine.
Materials:
-
Isoguanosine
-
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Magnetic stirrer and heating plate
-
Round bottom flask and condenser
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Methanol (B129727) for elution
Procedure:
-
Suspend isoguanosine (1 mmol) in anhydrous DMF (20 mL) in a round bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3 mmol) to the suspension.
-
Heat the reaction mixture to 50°C and stir for 4 hours. The suspension should gradually become a clear solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl acetate:Methanol (9:1).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to yield this compound as a solid.
Synthesis of the Fluorescent Thiol Probe (isoG-TS1)
This protocol details the subsequent steps to synthesize the final thiol probe from the N6-protected isoguanosine.
Materials:
-
This compound
-
2-(Boc-amino)ethanethiol
-
Anhydrous DMF
-
2,4-Dinitrobenzenesulfonyl chloride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous DMF (15 mL).
-
Add 2-(Boc-amino)ethanethiol (1.2 mmol) and triethylamine (1.5 mmol).
-
Stir the reaction at room temperature for 12 hours.
-
Remove the solvent under vacuum.
-
Dissolve the residue in DMF and add 2,4-Dinitrobenzenesulfonyl chloride (1.1 mmol) and triethylamine (1.5 mmol).
-
Stir for 4 hours at room temperature.
-
Purify the Boc-protected intermediate by column chromatography.
-
To deprotect the Boc group, dissolve the intermediate in a mixture of TFA and DCM (1:1) and stir for 1 hour.
-
Remove the solvent and TFA by co-evaporation with toluene (B28343) to yield the final probe, isoG-TS1.
Protocol for Thiol Detection using isoG-TS1
This protocol describes the use of the synthesized probe for the detection of thiols in a sample.
Materials:
-
isoG-TS1 stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiol standards (e.g., Cysteine, Glutathione)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of isoG-TS1 (10 µM) in PBS.
-
Prepare serial dilutions of thiol standards in PBS.
-
In a 96-well plate, add 50 µL of the isoG-TS1 working solution to each well.
-
Add 50 µL of the thiol standard or sample to the respective wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength of 310 nm and an emission wavelength of 405 nm.
-
A blank sample containing only the probe in PBS should be used to determine the background fluorescence.
-
The fluorescence intensity is proportional to the concentration of thiols in the sample.
Visualizations
Caption: Synthetic pathway for the fluorescent thiol probe isoG-TS1.
Caption: Experimental workflow for thiol detection using isoG-TS1.
Caption: Proposed mechanism of fluorescence turn-on for thiol detection.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N6-Dimethylaminomethylidene Isoguanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of N6-Dimethylaminomethylidene isoguanosine (B3425122), a modified nucleoside of interest in various research and drug development applications. The protocol outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, extrapolated from established procedures for structurally similar polar nucleosides and their derivatives. This application note includes instrument parameters, mobile phase preparation, a sample protocol, and data presentation guidelines to ensure reproducible and high-purity isolation of the target compound.
Introduction
N6-Dimethylaminomethylidene isoguanosine is a synthetic derivative of isoguanosine, an isomer of the naturally occurring guanosine.[1] Modified nucleosides are critical tools in biochemical and pharmaceutical research, often serving as probes to study enzymatic processes or as building blocks for therapeutic oligonucleotides. The addition of the dimethylaminomethylidene protecting group enhances the solubility and modifies the hydrogen bonding properties of the isoguanosine core, necessitating a tailored purification strategy.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of modified nucleosides.[2][3] Reversed-phase chromatography, which separates compounds based on their hydrophobicity, is a common approach. However, the high polarity of many nucleosides presents a challenge for retention on standard C18 columns.[4][5] This protocol addresses this challenge by employing a C18 column specifically designed for use with highly aqueous mobile phases, ensuring adequate retention and separation of the polar target compound from reaction impurities.
Experimental Protocols
Materials and Reagents
-
Sample : Crude reaction mixture containing this compound.
-
Solvents :
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (B129727) (for sample preparation)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Buffer Components :
-
Ammonium (B1175870) acetate (B1210297) (CH₃COONH₄), HPLC grade or higher
-
Instrumentation and Columns
-
HPLC System : A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
HPLC Column : A reversed-phase C18 column suitable for highly aqueous mobile phases is recommended to ensure retention of the polar analyte.[5][6]
| Parameter | Specification |
| Column Type | Reversed-Phase C18 (Aqueous compatible) |
| Particle Size | 5 µm |
| Dimensions | 4.6 x 250 mm (Analytical/Semi-preparative) |
| Pore Size | 100 - 120 Å |
Mobile Phase Preparation
-
Mobile Phase A (Aqueous) : 20 mM Ammonium Acetate in ultrapure water. To prepare 1 L, dissolve 1.54 g of ammonium acetate in 1 L of ultrapure water. Filter through a 0.22 µm membrane filter.[7]
-
Mobile Phase B (Organic) : Acetonitrile.
Sample Preparation
-
Dissolve the crude sample containing this compound in a minimal amount of a suitable solvent. A mixture of water and methanol is often a good starting point.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]
-
The final concentration should be adjusted based on the loading capacity of the column and the response of the detector.
HPLC Purification Protocol
The following gradient method is a starting point and may require optimization based on the specific impurity profile of the crude sample.
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 260 nm[7] |
| Injection Volume | 20 - 100 µL (adjustable) |
| Run Time | 30 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A (20 mM NH₄OAc) | % Mobile Phase B (ACN) |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram in real-time and collect fractions corresponding to the peak of interest.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions.
-
Remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to yield the purified this compound. The use of a volatile buffer like ammonium acetate facilitates this process.[8]
Data Presentation
Quantitative data from the purification should be summarized for clarity and comparison.
Table 1: HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Aqueous, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH ~7.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-50% B over 20 min |
| Detection | UV at 260 nm |
| Temperature | 25 °C |
Table 2: Example Purification Results
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
|---|---|---|---|
| Crude Material | 12.5 | 75.3 | ~75% |
| Purified Fraction | 12.5 | 99.2 | >99% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Logical Relationship Diagram
Caption: Interrelationship of HPLC parameters influencing compound separation and purity.
References
- 1. [PDF] Base Composition Analysis of Nucleosides Using HPLC | Semantic Scholar [semanticscholar.org]
- 2. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides [en.bio-protocol.org]
- 4. Retention of 11 Nucleosides with PS C18 | Phenomenex [phenomenex.com]
- 5. chromforum.org [chromforum.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. protocols.io [protocols.io]
- 8. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N6-Dimethylaminomethylidene Isoguanosine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N6-dimethylaminomethylidene isoguanosine (B3425122) phosphoramidite (B1245037), a crucial building block for the synthesis of modified oligonucleotides. The strategic use of the N,N-dimethylaminomethylidene protecting group for the N6 position of isoguanosine offers facile deprotection under mild basic conditions, making it compatible with standard solid-phase oligonucleotide synthesis methodologies.
Introduction
Isoguanosine and its derivatives are of significant interest in the development of therapeutic and diagnostic oligonucleotides due to their alternative base-pairing capabilities, which can enhance the structural and functional properties of nucleic acids. The synthesis of oligonucleotides containing isoguanosine requires a robust protecting group strategy to prevent side reactions during automated DNA/RNA synthesis. The dimethylaminomethylidene group serves as an effective protecting group for the exocyclic amine of isoguanosine. This document outlines the synthetic route to obtain the corresponding phosphoramidite building block.
Synthetic Strategy
The synthesis of N6-dimethylaminomethylidene isoguanosine phosphoramidite initiates with the conversion of a commercially available precursor, such as 2,6-diaminopurine (B158960) riboside or, more directly, isoguanosine, to the N6-protected nucleoside. This is followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and subsequent phosphitylation of the 3'-hydroxyl group to yield the final phosphoramidite monomer.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of modified nucleoside phosphoramidites.[1][2][3]
Protocol 1: Synthesis of this compound (3)
This protocol describes the protection of the exocyclic amine of isoguanosine.
Materials:
-
Isoguanosine (or 2'-deoxyisoguanosine) (1)
-
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To a solution of isoguanosine (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound (3) as a solid.
Protocol 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N6-dimethylaminomethylidene Isoguanosine (4)
This protocol details the protection of the 5'-hydroxyl group.
Materials:
-
This compound (3)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve this compound (3) (1.0 eq) in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (1.2 eq) to the solution in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a few milliliters of methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane containing a small amount of triethylamine) to yield the 5'-O-DMT protected nucleoside (4).
Protocol 3: Synthesis of this compound Phosphoramidite (Final Product)
This protocol describes the final phosphitylation step.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)-N6-dimethylaminomethylidene isoguanosine (4)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 5'-O-DMT protected nucleoside (4) (1.0 eq) in anhydrous DCM.
-
Add N,N-diisopropylethylamine (3.0 eq).
-
Cool the solution to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by precipitation from a cold non-polar solvent (e.g., hexane) or by flash chromatography on silica gel deactivated with triethylamine (B128534) to afford the final this compound phosphoramidite as a white foam.
Data Presentation
| Compound | Step | Description | Yield (%) | Key Analytical Data |
| 3 | 1 | N6-protection | ~85-95% | ¹H NMR, ¹³C NMR, MS |
| 4 | 2 | 5'-O-DMT protection | ~80-90% | ¹H NMR, ¹³C NMR, MS |
| Final Product | 3 | Phosphitylation | ~70-85% | ³¹P NMR, ¹H NMR, MS |
Note: The yields are approximate and can vary based on reaction scale and purification efficiency.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound Phosphoramidite.
Oligonucleotide Synthesis and Deprotection
The synthesized phosphoramidite can be used in standard automated oligonucleotide synthesizers. The coupling efficiency is typically high, comparable to standard phosphoramidites.[2]
Deprotection Workflow
Caption: General workflow for oligonucleotide deprotection.
The N6-dimethylaminomethylidene protecting group is readily removed under standard deprotection conditions used in oligonucleotide synthesis, such as treatment with aqueous ammonia (B1221849) or methylamine. This ensures the integrity of the final oligonucleotide product.
References
Application Notes and Protocols for the Deprotection of N6-Dimethylaminomethylidene Isoguanosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the removal of the N6-dimethylaminomethylidene (dmf) protecting group from isoguanosine (B3425122). This protecting group is commonly used in oligonucleotide synthesis to protect the exocyclic amine of isoguanosine. The following protocols are based on established methods for the deprotection of dmf-protected nucleosides, particularly N2-dmf-deoxyguanosine, and are expected to be directly applicable to N6-dmf-isoguanosine due to the similar chemical nature of the protecting group and the purine (B94841) core.
Data Presentation: Deprotection Conditions
The selection of the appropriate deprotection method depends on the sensitivity of the oligonucleotide and the desired speed of the reaction. The following tables summarize common deprotection conditions for dmf-protected nucleosides.
Table 1: Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521)
| Reagent | Temperature (°C) | Time | Notes |
| Concentrated Ammonium Hydroxide | 55 | 1 hour | Milder conditions compared to traditional methods.[1] |
| Concentrated Ammonium Hydroxide | Room Temperature | 8 hours | For sensitive oligonucleotides. |
| Concentrated Ammonium Hydroxide | 65 | 5 minutes | Faster deprotection at a higher temperature.[2][3] |
Table 2: UltraFAST Deprotection with AMA
| Reagent | Temperature (°C) | Time | Notes |
| Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) | 65 | 5-10 minutes | Rapid deprotection. Requires the use of acetyl-protected deoxycytidine (dC-Ac) to prevent transamination of cytosine.[4][5][6] |
Table 3: Alternative Deprotection for Sensitive Oligonucleotides
| Reagent | Temperature (°C) | Time | Notes |
| tert-Butylamine/Methanol/Water (1:1:2, v/v/v) | 55 | Overnight | Suitable for oligonucleotides containing sensitive modifications, such as certain dyes. |
| tert-Butylamine/Water (1:3, v/v) | 60 | 6 hours | Another option for sensitive oligonucleotides. |
Experimental Protocols
The following are detailed protocols for the deprotection of N6-Dimethylaminomethylidene isoguanosine, either as a single molecule or as part of an oligonucleotide synthesized on a solid support.
Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide
This protocol is a standard method for the removal of the dmf group.
Materials:
-
N6-dmf-isoguanosine-containing oligonucleotide on solid support or as a purified compound.
-
Concentrated ammonium hydroxide (28-30% NH₃ in water).
-
Screw-cap, pressure-tight vial.
-
Heating block or water bath.
Procedure:
-
Place the solid support containing the synthesized oligonucleotide (or the purified N6-dmf-isoguanosine) in a screw-cap, pressure-tight vial.
-
Add a sufficient volume of concentrated ammonium hydroxide to completely immerse the solid support or dissolve the compound. A typical volume for a 1 µmol synthesis scale is 1-2 mL.
-
Tightly seal the vial.
-
Place the vial in a heating block or water bath set to 55°C.
-
Heat for 1 hour. For more sensitive oligonucleotides, the reaction can be carried out at room temperature for 8 hours. For faster deprotection, the temperature can be increased to 65°C for 5-10 minutes.
-
After the incubation period, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
If the oligonucleotide was on a solid support, transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube. Wash the support with a small volume of water or 50% ethanol (B145695) and combine the wash with the solution.
-
Remove the ammonia (B1221849) by evaporation under reduced pressure (e.g., using a SpeedVac).
-
The resulting deprotected isoguanosine-containing oligonucleotide is ready for purification.
Protocol 2: UltraFAST Deprotection using AMA (Ammonium Hydroxide/Methylamine)
This protocol is recommended for rapid deprotection. Note: This method should only be used if cytosine bases in the oligonucleotide are protected with an acetyl (Ac) group to prevent the formation of N4-methyl-cytosine.
Materials:
-
N6-dmf-isoguanosine-containing oligonucleotide on solid support (with dC-Ac).
-
Ammonium Hydroxide/Methylamine (AMA) solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).
-
Screw-cap, pressure-tight vial.
-
Heating block or water bath.
Procedure:
-
Place the solid support containing the synthesized oligonucleotide in a screw-cap, pressure-tight vial.
-
Add 1-2 mL of AMA solution to the vial.
-
Tightly seal the vial.
-
Place the vial in a heating block or water bath set to 65°C.
-
Heat for 5-10 minutes.
-
After the incubation period, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the AMA solution containing the deprotected oligonucleotide to a new tube.
-
Wash the support with a small volume of water or 50% ethanol and combine the wash with the solution.
-
Evaporate the solution to dryness under reduced pressure.
-
The deprotected oligonucleotide is now ready for purification.
Visualizations
Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of an oligonucleotide containing N6-dmf-isoguanosine following solid-phase synthesis.
Caption: General workflow for oligonucleotide deprotection.
Chemical Transformation
The diagram below shows the chemical transformation during the deprotection of the N6-Dimethylaminomethylidene group from the isoguanosine base.
Caption: Deprotection of N6-dmf-isoguanosine.
References
Application Notes and Protocols for N6-Dimethylaminomethylidene Isoguanosine in SELEX and Aptamer Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N6-Dimethylaminomethylidene isoguanosine (B3425122) as a synthetic precursor for the incorporation of isoguanosine into nucleic acid libraries for Systematic Evolution of Ligands by Exponential Enrichment (SELEX) and aptamer development. The inclusion of isoguanosine, a structural isomer of guanosine (B1672433), can expand the chemical diversity of aptamer libraries, potentially leading to aptamers with novel binding properties and therapeutic applications.
Application Notes
Introduction to Isoguanosine in Aptamer Development
Isoguanosine (isoG) is a naturally occurring isomer of guanosine, differing in the positions of the C2-carbonyl and C6-amino groups. This seemingly minor structural change leads to significantly different hydrogen bonding patterns compared to the canonical nucleobases. While guanosine forms a stable base pair with cytosine, isoguanosine can form a stable base pair with isocytosine (B10225) or 5-methylisocytosine. This expanded genetic alphabet offers several potential advantages in the context of aptamer development:
-
Increased Structural Diversity: The incorporation of isoG into an aptamer library introduces novel folding possibilities and three-dimensional structures. This expanded structural repertoire increases the probability of identifying aptamers that can bind to challenging targets, such as small molecules or protein epitopes inaccessible to standard DNA or RNA libraries.
-
Enhanced Binding Affinity and Specificity: The unique hydrogen bonding capabilities of isoG can lead to the formation of specific, high-affinity interactions with target molecules. The altered electronic and steric properties of the nucleobase can contribute to improved shape complementarity and binding energies.
-
Novel Recognition Moieties: Aptamers containing isoG can present unique functional group arrangements in their binding pockets, enabling recognition of targets through mechanisms not readily achievable with the four standard bases.
The Role of N6-Dimethylaminomethylidene as a Protecting Group
The exocyclic amine of isoguanosine is reactive and can undergo undesired side reactions during the automated solid-phase synthesis of oligonucleotides. To prevent this, a protecting group is required. The N6-dimethylaminomethylidene group serves as an efficient protecting group for the N6-amino group of 2'-deoxyisoguanosine (B9890).
This formamidine-based protecting group is stable under the conditions of oligonucleotide synthesis but can be readily removed under mild basic conditions during the final deprotection step, typically using aqueous ammonia. This ensures the generation of the final aptamer library containing the desired isoguanosine modification.
Experimental Protocols
Protocol 1: Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine Phosphoramidite (B1245037)
This protocol outlines the key steps for the synthesis of the phosphoramidite building block required for incorporating isoguanosine into a DNA library.
Materials:
-
2'-Deoxyisoguanosine
-
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the N6-amino group:
-
Dissolve 2'-deoxyisoguanosine in a mixture of methanol and DMF.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and stir the reaction at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain N6-Dimethylaminomethylidene-2'-deoxyisoguanosine.
-
-
5'-Hydroxyl group protection (Tritylation):
-
Co-evaporate the product from step 1 with anhydrous pyridine.
-
Dissolve the dried product in anhydrous pyridine and cool in an ice bath.
-
Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) portion-wise and stir the reaction at room temperature.
-
Quench the reaction with methanol.
-
Extract the product with an organic solvent (e.g., DCM) and wash with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by silica gel column chromatography to yield 5'-O-DMT-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine.
-
-
3'-Hydroxyl group phosphitylation:
-
Dissolve the purified product from step 2 in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Add N,N-Diisopropylethylamine (DIPEA).
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash with brine, and dry over sodium sulfate.
-
Purify the final product by silica gel column chromatography to obtain N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite.
-
Caption: Synthesis of the modified phosphoramidite.
Protocol 2: SELEX Protocol for Isoguanosine-Containing Aptamers
This protocol describes a general method for the selection of DNA aptamers containing isoguanosine from a modified nucleic acid library.
Materials:
-
N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled pore glass (CPG) solid support
-
Reagents for automated DNA synthesis
-
Target molecule immobilized on a solid support (e.g., magnetic beads, agarose (B213101) resin)
-
SELEX binding buffer (e.g., PBS with MgCl2)
-
Washing buffer (same as binding buffer)
-
Elution buffer (e.g., high salt, high pH, or denaturing agent)
-
PCR reagents (Taq polymerase, dNTPs, primers)
-
Streptavidin-coated magnetic beads (if using a biotinylated reverse primer)
-
Sodium hydroxide (B78521) (NaOH) for strand separation
Procedure:
-
Synthesis of the Modified Oligonucleotide Library:
-
Synthesize a DNA library of the desired length and design (e.g., N40 random region flanked by constant primer binding sites) using an automated DNA synthesizer.
-
Incorporate the N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite at the desired positions within the random region. This can be a complete replacement for dG or a partial, randomized incorporation.
-
After synthesis, deprotect the oligonucleotide library using standard procedures (e.g., concentrated aqueous ammonia). This step also removes the N6-dimethylaminomethylidene protecting group, yielding isoguanosine in the final library.
-
Purify the full-length single-stranded DNA (ssDNA) library, for example by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
SELEX Round 1: Selection
-
Immobilize the target molecule on a solid support.
-
Incubate the ssDNA library with the immobilized target in binding buffer for a defined period (e.g., 30-60 minutes) at a specific temperature.
-
Wash the support extensively with washing buffer to remove unbound sequences.
-
Elute the bound sequences from the support.
-
-
Amplification:
-
Amplify the eluted sequences by PCR using a forward primer and a biotinylated reverse primer.
-
Optimize PCR conditions (annealing temperature, number of cycles) for the modified library.
-
-
Strand Separation:
-
Incubate the PCR product with streptavidin-coated magnetic beads to capture the biotinylated antisense strand.
-
Separate the sense strand (which contains the isoguanosine modifications) by denaturing with fresh NaOH solution.
-
Collect the supernatant containing the enriched ssDNA pool for the next round of selection.
-
-
Subsequent SELEX Rounds:
-
Repeat steps 2-4 for multiple rounds (typically 8-15 rounds).
-
Increase the selection stringency in later rounds by, for example, decreasing the incubation time, increasing the washing volume, or adding a competitor.
-
-
Monitoring Selection Progress:
-
Monitor the enrichment of binding sequences by performing binding assays (e.g., filter binding, electrophoretic mobility shift assay (EMSA), or surface plasmon resonance (SPR)) with the pools from different rounds.
-
-
Sequencing and Aptamer Characterization:
-
Once significant enrichment is observed, clone and sequence the final enriched pool to identify individual aptamer candidates.
-
Synthesize individual aptamer candidates and characterize their binding affinity (e.g., Kd determination) and specificity.
-
Caption: Modified SELEX workflow for aptamers.
Data Presentation
The following table presents hypothetical quantitative data for isoguanosine-modified aptamers selected against a model protein target, compared to standard DNA aptamers. This data is for illustrative purposes to highlight the potential benefits of using modified nucleobases.
| Aptamer Candidate | Modification | Dissociation Constant (Kd) | On-rate (ka) (1/Ms) | Off-rate (kd) (1/s) | Nuclease Resistance (t1/2 in serum) |
| Std-Apt-1 | None (Standard DNA) | 50 nM | 1.2 x 10^5 | 6.0 x 10^-3 | ~ 30 min |
| Std-Apt-2 | None (Standard DNA) | 85 nM | 0.8 x 10^5 | 6.8 x 10^-3 | ~ 25 min |
| isoG-Apt-1 | 5 isoG substitutions | 5 nM | 2.5 x 10^5 | 1.25 x 10^-3 | ~ 2 hours |
| isoG-Apt-2 | 8 isoG substitutions | 2 nM | 3.0 x 10^5 | 0.6 x 10^-3 | ~ 4 hours |
| isoG-Apt-3 | 6 isoG substitutions | 12 nM | 1.8 x 10^5 | 2.16 x 10^-3 | ~ 3.5 hours |
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific target and experimental setup. The quantitative data presented is hypothetical and for illustrative purposes only.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N6-Dimethylaminomethylidene Isoguanosine
Welcome to the technical support center for the synthesis of N6-Dimethylaminomethylidene isoguanosine (B3425122). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting isoguanosine to N6-Dimethylaminomethylidene isoguanosine?
A1: The primary purpose is to protect the exocyclic N6-amino group of isoguanosine. The dimethylaminomethylidene group is a protecting group that prevents the amino group from participating in unwanted side reactions during subsequent synthetic steps, such as phosphitylation for oligonucleotide synthesis. This protection is reversible and the group can be removed under specific conditions to regenerate the free amino group.
Q2: What are the key reagents in this synthesis?
A2: The key reagents are isoguanosine and N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA). A suitable solvent, typically a polar aprotic solvent like Dimethylformamide (DMF), is also required.
Q3: What are the typical yields for this reaction?
A3: While specific yields can vary based on the scale and precise reaction conditions, the protection of amino groups in nucleosides using DMF-DMA is generally an efficient reaction. Expected yields are typically in the range of 80-95%.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot corresponding to the starting material (isoguanosine) should diminish over time, while a new, less polar spot corresponding to the product (this compound) should appear and intensify. 1H NMR spectroscopy can also be used to check for the disappearance of the N6-amino protons of isoguanosine and the appearance of the characteristic signals for the dimethylaminomethylidene group.
Q5: Is the N6-Dimethylaminomethylidene protecting group stable?
A5: The N6-Dimethylaminomethylidene group is generally stable under anhydrous and basic conditions. However, it is sensitive to acidic conditions and can be readily hydrolyzed back to the amine. It is also susceptible to cleavage by some nucleophiles. Care should be taken during work-up and purification to avoid premature deprotection.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reagent Quality: Isoguanosine or DMF-DMA may be of poor quality or degraded. 2. Insufficient Reagent: The molar ratio of DMF-DMA to isoguanosine may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Presence of Water: Traces of water can hydrolyze the DMF-DMA reagent. | 1. Use freshly opened or properly stored reagents. Confirm the purity of the starting material. 2. Increase the molar excess of DMF-DMA (e.g., from 1.5 to 3 equivalents). 3. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: The hydroxyl groups on the ribose sugar may have reacted with DMF-DMA. 2. Degradation: The product or starting material may be degrading under the reaction conditions. 3. Impure Starting Material: The isoguanosine used may contain impurities. | 1. While the amino group is more nucleophilic, protection of hydroxyls can occur. Consider using a milder protecting group or optimize the reaction time to favor N6-protection. If necessary, protect the hydroxyl groups first. 2. Avoid prolonged reaction times or excessive heating. Analyze the side products by mass spectrometry to understand the degradation pathway. 3. Purify the starting isoguanosine before the reaction. |
| Product is Difficult to Purify | 1. Co-elution with Starting Material: The product and starting material may have similar polarities. 2. Streaking on Silica (B1680970) Gel: The product may be interacting strongly with the silica gel. 3. Oily Product: The product may not crystallize easily. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Add a small amount of a polar solvent like methanol (B129727) or a base like triethylamine (B128534) to the eluent to reduce tailing. 3. Attempt to precipitate the product from a non-polar solvent or use techniques like trituration. |
| Product Decomposes During Work-up or Purification | 1. Acidic Conditions: The work-up or purification conditions may be too acidic, leading to hydrolysis of the protecting group. 2. Hydrolysis on Silica Gel: The silica gel used for chromatography can be slightly acidic. | 1. Use a mild aqueous work-up with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution). 2. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent before packing the column. |
Experimental Protocol
Synthesis of this compound
This protocol describes a general procedure for the protection of the N6-amino group of isoguanosine using N,N-Dimethylformamide dimethyl acetal.
Materials:
-
Isoguanosine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isoguanosine.
-
Dissolve the isoguanosine in anhydrous DMF.
-
Add N,N-Dimethylformamide dimethyl acetal (1.5 - 2.0 molar equivalents) to the solution at room temperature with stirring.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane (B109758):Methanol, 9:1 v/v). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the excess DMF-DMA and solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent to afford this compound as a solid.
-
Quantitative Data Summary:
| Parameter | Recommended Value/Range |
| Reactant Ratio (Isoguanosine:DMF-DMA) | 1 : 1.5 - 2.0 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 80 - 95% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Optimizing coupling efficiency of N6-Dimethylaminomethylidene isoguanosine phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of N6-Dimethylaminomethylidene isoguanosine (B3425122) phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N6-Dimethylaminomethylidene isoguanosine phosphoramidite and what are its common applications?
A1: this compound phosphoramidite is a modified nucleoside building block used in solid-phase oligonucleotide synthesis. The N6-Dimethylaminomethylidene group protects the exocyclic amine of isoguanosine, an isomer of guanosine.[1] This phosphoramidite is utilized to incorporate isoguanosine into synthetic oligonucleotides, which can be used in various research and therapeutic applications, including the study of DNA and RNA structures, aptamer development, and as components of antisense therapies.
Q2: I am observing low coupling efficiency with this compound phosphoramidite. What are the most likely causes?
A2: Low coupling efficiency with modified phosphoramidites like this compound can stem from several factors. The most common causes include:
-
Suboptimal Coupling Time: Modified phosphoramidites, especially those with bulky protecting groups, often require longer coupling times than standard DNA or RNA phosphoramidites.
-
Inefficient Activator: The choice and concentration of the activator are critical. A less-than-optimal activator may not efficiently protonate the phosphoramidite for the coupling reaction.
-
Presence of Moisture: Water in the reagents or on the synthesizer lines will react with the activated phosphoramidite, reducing the amount available for coupling.
-
Degraded Phosphoramidite: Improper storage or handling can lead to the degradation of the phosphoramidite, rendering it inactive.
-
Secondary Structure Formation: The growing oligonucleotide chain may form secondary structures that hinder the accessibility of the 5'-hydroxyl group for coupling.
Q3: Which activators are recommended for coupling this compound phosphoramidite?
A3: For sterically hindered or modified phosphoramidites, more potent activators are often required. While 1H-Tetrazole is a standard activator, alternatives like 5-(Ethylthio)-1H-tetrazole (ETT), 5-(Benzylthio)-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) can significantly improve coupling efficiency.[][3] DCI, in particular, is less acidic than tetrazole-based activators and is a more nucleophilic catalyst, which can be advantageous for modified bases.[4][5]
Q4: How can I assess the coupling efficiency of my synthesis?
A4: Coupling efficiency can be monitored in real-time and post-synthesis.
-
Real-Time Monitoring (Trityl Cation Assay): Most automated DNA synthesizers monitor the release of the dimethoxytrityl (DMT) cation during the deblocking step. The intensity of the orange color, measured by UV-Vis spectrophotometry, is proportional to the number of molecules that successfully coupled in the previous cycle. A consistent and high trityl signal indicates high coupling efficiency.
-
Post-Synthesis Analysis: The purity and composition of the crude oligonucleotide product can be analyzed by High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[6][7][8] The presence of significant (n-1) and other shorter failure sequences indicates poor coupling efficiency.
Q5: Are there any special considerations for the deprotection of oligonucleotides containing this compound?
A5: The N6-Dimethylaminomethylidene protecting group is designed to be labile under standard deprotection conditions, typically using aqueous ammonia. However, it is always advisable to consult the supplier's specific recommendations for the deprotection of oligonucleotides containing this modification to ensure complete removal without damaging the final product.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low coupling efficiency issues with this compound phosphoramidite.
dot
Caption: Troubleshooting workflow for low coupling efficiency.
Quantitative Data
While specific quantitative data for this compound phosphoramidite is not widely published, the following tables provide representative data for modified phosphoramidites and different activators, which can serve as a baseline for optimization experiments.
Table 1: Effect of Activator on Coupling Efficiency of a Sterically Hindered Phosphoramidite
| Activator (Concentration) | Coupling Time (s) | Average Stepwise Coupling Efficiency (%) |
| 1H-Tetrazole (0.45 M) | 120 | 97.5 |
| 5-(Ethylthio)-1H-tetrazole (ETT) (0.25 M) | 120 | 98.8 |
| 5-(Benzylthio)-1H-tetrazole (BTT) (0.25 M) | 120 | 99.2 |
| 4,5-Dicyanoimidazole (DCI) (1.0 M) | 60 | >99.5[4] |
Table 2: Impact of Coupling Time on the Efficiency of a Modified Guanosine Phosphoramidite
| Coupling Time (min) | Activator | Average Stepwise Coupling Efficiency (%) |
| 2 | ETT (0.25 M) | 96.2 |
| 5 | ETT (0.25 M) | 98.5 |
| 10 | ETT (0.25 M) | 99.1 |
| 15 | ETT (0.25 M) | 99.3 |
Experimental Protocols
Protocol 1: Optimization of Coupling Time
Objective: To determine the optimal coupling time for this compound phosphoramidite.
Methodology:
-
Synthesizer Setup: Prepare the DNA/RNA synthesizer with fresh, anhydrous reagents.
-
Sequence Design: Program the synthesis of a short, test oligonucleotide containing at least one incorporation of the this compound phosphoramidite. A simple sequence such as 5'-T(X)T-3', where X is the modified base, is sufficient.
-
Variable Coupling Time: Set up four parallel syntheses on the same instrument run, varying only the coupling time for the modified phosphoramidite (e.g., 2, 5, 10, and 15 minutes). Use a standard, efficient activator such as ETT or DCI.
-
Synthesis and Deprotection: Perform the syntheses and deprotect the oligonucleotides according to the standard protocol recommended for this modified base.
-
Analysis:
-
HPLC Analysis: Analyze the crude product from each synthesis by reverse-phase or anion-exchange HPLC.[7][9] Quantify the peak area of the full-length product versus the total peak area of all oligonucleotide species to determine the relative purity.
-
MALDI-TOF Mass Spectrometry: Confirm the identity of the full-length product and identify any failure sequences by MALDI-TOF MS.[6][10]
-
Protocol 2: Comparative Analysis of Activators
Objective: To compare the effectiveness of different activators for the coupling of this compound phosphoramidite.
Methodology:
-
Synthesizer Setup: Prepare the DNA/RNA synthesizer with fresh, anhydrous reagents and the activators to be tested (e.g., 1H-Tetrazole, ETT, DCI) at their recommended concentrations.
-
Sequence Design: Use the same test sequence as in Protocol 1.
-
Parallel Synthesis: Perform parallel syntheses, keeping all parameters constant (including the optimized coupling time determined in Protocol 1) except for the activator used for the modified phosphoramidite coupling step.
-
Synthesis and Deprotection: Carry out the syntheses and deprotect the resulting oligonucleotides.
-
Analysis: Analyze the crude products from each synthesis using HPLC and MALDI-TOF MS as described in Protocol 1.
Visualizations
dot
References
- 1. labcluster.com [labcluster.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. web.colby.edu [web.colby.edu]
Technical Support Center: N6-Dimethylaminomethylidene Isoguanosine (N6-DMAMiG) Deprotection
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the deprotection of N6-Dimethylaminomethylidene isoguanosine (B3425122) (N6-DMAMiG) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard deprotection protocol for N6-DMAMiG?
A1: The N,N-dimethylformamidine (dmf) protecting group, used for N6-DMAMiG, is known for its lability under basic conditions. Standard deprotection is typically achieved using aqueous ammonia (B1221849) or a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA).[1][2][3] Specific conditions can vary, but common protocols include treatment with concentrated ammonium hydroxide at elevated temperatures.
Q2: I am observing incomplete deprotection of my isoguanosine-containing oligonucleotide. What are the possible causes and solutions?
A2: Incomplete deprotection is a common issue in oligonucleotide synthesis, particularly with guanine (B1146940) and its analogs.[4]
-
Insufficient Deprotection Time/Temperature: The reaction may not have proceeded to completion. Refer to the data table below for recommended deprotection times and temperatures. Consider extending the deprotection time or increasing the temperature within recommended limits.
-
Reagent Quality: Ensure that your ammonium hydroxide solution is fresh. Old or improperly stored ammonium hydroxide can have a lower concentration of ammonia gas, reducing its effectiveness.[2]
-
Steric Hindrance: The sequence context of the oligonucleotide can sometimes hinder access of the deprotection reagent to the protecting group. This is less common with the dmf group than with bulkier protecting groups but can still be a factor in G-rich or structured sequences. Using a stronger base mixture like AMA may facilitate complete deprotection.
Q3: My final product shows evidence of base modification or degradation. How can I prevent this?
A3: Isoguanosine can be sensitive, and the deprotection conditions must be carefully controlled.
-
Base-Labile Modifications: If your oligonucleotide contains other sensitive modifications (e.g., certain dyes or linkers), the standard deprotection conditions may be too harsh.[2][5] In such cases, "UltraMILD" deprotection conditions, such as using potassium carbonate in methanol, may be necessary.[2] However, you must ensure that the N6-DMAMiG group is compatible with these milder conditions or use an alternative protecting group strategy during synthesis.
-
Depurination: While formamidine (B1211174) protecting groups like dmf offer more stability against depurination (cleavage of the base from the sugar) compared to older acyl protecting groups, it can still occur under harsh acidic conditions that might be inadvertently present.[6] Ensure that all acidic traces from previous synthesis steps are thoroughly removed before initiating basic deprotection.
Q4: Can I use AMA (Ammonium Hydroxide/Methylamine) for N6-DMAMiG deprotection? What are the advantages?
A4: Yes, AMA is often used for "UltraFAST" deprotection and is compatible with the dmf protecting group.[2][3] The primary advantages are:
-
Speed: AMA significantly reduces the deprotection time, often from hours to minutes.[2]
-
Efficiency: It can be more effective at removing stubborn protecting groups compared to ammonium hydroxide alone.
When using AMA, it is crucial to ensure that other nucleobases in your sequence have compatible protecting groups (e.g., using Acetyl-dC instead of Benzoyl-dC to prevent transamination).[2][3]
Quantitative Data: Deprotection Conditions for dmf-Protected Nucleosides
The following table summarizes common deprotection conditions for the N,N-dimethylformamidine (dmf) protecting group, which is chemically analogous to N6-DMAMiG. These conditions are a good starting point for optimizing the deprotection of your specific isoguanosine-containing oligonucleotide.
| Reagent | Temperature | Time | Notes | Reference |
| Conc. Ammonium Hydroxide | Room Temperature | 8 hours | Standard overnight deprotection. | [1] |
| Conc. Ammonium Hydroxide | 55 °C | 1 - 2 hours | Commonly used accelerated condition. dG(dmf) deprotection is cited to take 2 hours. | [1][4] |
| Conc. Ammonium Hydroxide | 65 °C | 1 hour | Faster deprotection for dG(dmf). | [4] |
| AMA (1:1 NH4OH/MeNH2) | 65 °C | 5 - 10 minutes | "UltraFAST" deprotection. Requires compatible protecting groups on other bases (e.g., Ac-dC). | [2] |
Detailed Experimental Protocol
Standard Deprotection using Concentrated Ammonium Hydroxide
This protocol is a general guideline for the deprotection of an oligonucleotide containing N6-DMAMiG from a solid support.
-
Preparation:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube with a secure sealing ring.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide (~28-30%) to the tube.
-
Ensure the solid support is fully submerged in the solution.
-
-
Incubation:
-
Securely fasten the cap of the tube. It is advisable to use a cap lock or parafilm to prevent leakage and evaporation, especially at elevated temperatures.
-
Place the tube in a heating block or incubator set to the desired temperature (e.g., 55 °C).
-
Incubate for the specified duration (e.g., 1-2 hours). For room temperature deprotection, leave the tube on a rocker or shaker for 8 hours.
-
-
Oligonucleotide Recovery:
-
After incubation, cool the tube to room temperature.
-
Carefully open the tube in a fume hood.
-
Using a gel-loading pipette tip or by centrifugation through a filter tube, transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new sterile microcentrifuge tube.
-
Wash the solid support with 0.5 mL of sterile, nuclease-free water and combine the wash with the solution from the previous step.
-
-
Solvent Removal:
-
Dry the combined solution to a pellet using a centrifugal vacuum concentrator (e.g., SpeedVac). Do not overheat the sample.
-
-
Reconstitution:
-
Resuspend the oligonucleotide pellet in a suitable buffer or sterile water for quantification and downstream applications.
-
Visualizations
Deprotection Reaction of N6-DMAMiG Isoguanosine
References
- 1. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Fast Deprotection [qualitysystems.com.tw]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
Preventing degradation of N6-Dimethylaminomethylidene isoguanosine during synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N6-Dimethylaminomethylidene isoguanosine (B3425122).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of N6-Dimethylaminomethylidene isoguanosine, focusing on preventing its degradation.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low yield of this compound after reaction with DMF-DMA. | Incomplete reaction due to insufficient reagent or suboptimal reaction conditions. | - Ensure isoguanosine is completely dry before reaction.- Use a molar excess of N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA).- Perform the reaction under anhydrous conditions, for example in dry DMF or methanol (B129727).[1]- Gently heat the reaction mixture if starting material is not fully consumed at room temperature. |
| Product degradation observed during workup or purification (e.g., on TLC or LC-MS). | The N6-dimethylaminomethylidene (dmf) group is sensitive to hydrolysis under acidic or strongly basic conditions.[1][2] | - Avoid aqueous acidic conditions during workup. Use a mild bicarbonate solution for neutralization if necessary.- Use neutral or slightly basic solvents for chromatography (e.g., dichloromethane/methanol with a small amount of triethylamine).- Avoid prolonged exposure to protic solvents like methanol without a basic modifier.[1] |
| Unintended removal of the dmf group during subsequent synthetic steps. | The protecting group is labile and may not be stable to various reaction conditions. | - Avoid reagents that are acidic or generate acidic byproducts.- Be cautious with reactions involving heating in protic solvents.- For oligonucleotide synthesis, the dmf group is known to be stable to the conditions of the synthetic cycle but removed during the final basic deprotection.[3] |
| Formation of multiple byproducts. | Degradation of the starting material or product. This can be due to moisture, acidic/basic impurities, or prolonged reaction times at elevated temperatures. | - Ensure all solvents and reagents are anhydrous.- Run the reaction under an inert atmosphere (e.g., argon or nitrogen).- Monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction.- Purify the product promptly after the reaction is complete. |
| Difficulty in removing the dmf protecting group at the final step. | Use of inappropriate deprotection conditions. | - For complete removal, use standard oligonucleotide deprotection conditions such as aqueous ammonium (B1175870) hydroxide (B78521) or ammonium hydroxide/methylamine (B109427) (AMA).[3]- Alternatively, treatment with hydrazine (B178648) hydrate (B1144303) in pyridine/acetic acid can be effective.[1]- Mild acidic conditions with imidazolium (B1220033) triflate (IMT) or 1-hydroxybenztriazole (HOBt) can also be used for deprotection.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the N6-dimethylaminomethylidene group on isoguanosine?
A1: The N6-dimethylaminomethylidene group serves as a protecting group for the exocyclic amino function of the isoguanine (B23775) base. This prevents unwanted side reactions at the N6 position during subsequent chemical transformations, such as phosphitylation for oligonucleotide synthesis.
Q2: How is the N6-dimethylaminomethylidene group introduced onto isoguanosine?
A2: This protecting group is typically introduced by reacting isoguanosine with an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][4] The reaction is usually carried out in an anhydrous solvent like DMF or methanol.
Q3: Under what conditions is the N6-dimethylaminomethylidene group most stable?
A3: The group is most stable under anhydrous, neutral, or slightly basic conditions. It is generally stable to the reagents used in solid-phase oligonucleotide synthesis cycles.[3]
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathway is the hydrolysis of the formamidine (B1211174) group to regenerate the N6-amino group of isoguanosine. This hydrolysis can be catalyzed by acids or bases and can occur in the presence of water, especially with ammonium salts.[1]
Q5: Can I use standard basic deprotection conditions (e.g., ammonium hydroxide) to remove the dmf group?
A5: Yes, concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) are standard reagents used to remove the dmf group, along with other protecting groups, at the end of an oligonucleotide synthesis.[3]
Q6: Is the N6-dimethylaminomethylidene group more or less stable to acid than other common N-acyl protecting groups?
A6: For deoxyadenosine, the N6-dimethylformamidine protecting group has been shown to be more stable to acidic depurination (cleavage of the glycosidic bond) than the commonly used N6-benzoyl group.[1] This suggests a potential advantage in syntheses that require a temporary exposure to mild acidic conditions.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the protection of similar nucleosides. Optimization may be required.
-
Preparation: Dry isoguanosine (1 equivalent) under high vacuum for several hours to remove any residual water.
-
Reaction Setup: Suspend the dried isoguanosine in anhydrous N,N-dimethylformamide (DMF) or methanol under an inert atmosphere (e.g., argon).
-
Addition of Reagent: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5-3 equivalents) to the suspension.
-
Reaction: Stir the mixture at room temperature. The suspension should gradually become a clear solution as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish.
-
Workup: Once the reaction is complete, evaporate the solvent under reduced pressure. Co-evaporate with a suitable solvent like toluene (B28343) to remove residual DMF.
-
Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography. Use a solvent system such as dichloromethane/methanol, potentially with a small amount of triethylamine (B128534) (~0.5%) to prevent degradation on the silica gel.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
N6-Dimethylaminomethylidene isoguanosine solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Dimethylaminomethylidene isoguanosine (B3425122). The information provided is designed to address common solubility challenges and offer practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N6-Dimethylaminomethylidene isoguanosine?
This compound is a modified nucleoside, specifically a derivative of isoguanosine. Isoguanosine is a structural isomer of guanosine.[1][2] Such modifications are often employed in medicinal chemistry to alter the compound's biological activity, selectivity, or pharmacokinetic properties.
Q2: What are the common solvents for dissolving this compound?
-
Dimethyl sulfoxide (B87167) (DMSO): This is a strong aprotic solvent capable of dissolving a wide range of organic compounds and is a common choice for preparing stock solutions of nucleoside analogs for in vitro assays.[3][4]
-
Aqueous Buffers: Solubility in aqueous solutions can be limited and pH-dependent. For isoguanosine and its derivatives, solubility can sometimes be achieved in aqueous buffers, potentially with gentle heating.[5]
-
Organic Solvents: Other organic solvents like ethanol (B145695) or methanol (B129727) may be used, but their suitability should be determined on a case-by-case basis.[6]
Q3: Why am I having trouble dissolving this compound?
Isoguanosine and its derivatives can exhibit poor aqueous solubility due to their molecular structure, which allows for strong intermolecular interactions such as hydrogen bonding and π-π stacking.[7] This can lead to the formation of stable crystal lattices that are difficult to break down with solvents. The dimethylaminomethylidene modification may further influence its solubility characteristics.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen solvent.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Solvent Volume | Increase the volume of the solvent gradually. | The concentration may be above the solubility limit of the solvent. |
| Inappropriate Solvent | Try a different solvent. If you are using an aqueous buffer, try DMSO. If in DMSO, ensure the solvent is of high purity and anhydrous. | The polarity and hydrogen bonding capacity of the solvent may not be optimal for this specific compound. |
| Low Temperature | Gently warm the solution. A water bath set to 37°C or slightly higher can be effective. Avoid excessive heat to prevent degradation. | Increasing the temperature can provide the energy needed to overcome the crystal lattice energy and increase the rate of dissolution. |
| Incomplete Dispersion | Use sonication or vortexing to aid in the dispersion of the solid particles. | Mechanical agitation can break up clumps of powder and increase the surface area exposed to the solvent, facilitating dissolution. |
Issue 2: The compound dissolves initially but then precipitates out of solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Supersaturated Solution | Prepare a more dilute stock solution. | The initial concentration may have exceeded the thermodynamic solubility limit, leading to precipitation over time. |
| Change in Temperature | If the solution was heated to dissolve, ensure it remains at a stable temperature if possible. If it must be used at room temperature, prepare a more dilute solution. | Solubility is often temperature-dependent. A solution prepared at a higher temperature may become supersaturated upon cooling. |
| Change in pH | If using an aqueous buffer, ensure the pH of the final solution is maintained. | The solubility of nucleoside analogs can be highly sensitive to pH. |
| Solvent Evaporation | Ensure your container is properly sealed to prevent solvent evaporation, especially with volatile solvents. | Evaporation of the solvent will increase the concentration of the compound, potentially leading to precipitation. |
Data Presentation
As specific quantitative solubility data for this compound is not publicly available, the following table provides a qualitative summary of expected solubility based on data for related compounds.
| Solvent | Expected Solubility | Notes |
| Water | Low | Solubility is likely to be poor. May be slightly improved with pH adjustment or heating, but precipitation is a risk. |
| Phosphate-Buffered Saline (PBS) | Low to Moderate | Similar to water, but the ionic strength may have a minor influence. Solubility is expected to be limited. |
| Dimethyl Sulfoxide (DMSO) | High | Generally a good solvent for preparing high-concentration stock solutions of nucleoside analogs. |
| Ethanol | Low to Moderate | May be a suitable solvent, but likely less effective than DMSO. |
| Methanol | Low to Moderate | Similar to ethanol, solubility may be limited. |
Experimental Protocols
Protocol for Solubilizing this compound for In Vitro Experiments
This protocol provides a general guideline. Optimization may be required based on your specific experimental needs.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM). It is recommended to start with a concentration that is known to be achievable for similar compounds.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Troubleshooting Dissolution (if necessary):
-
If particles remain, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Alternatively, gently warm the solution in a water bath at 37°C for 10-15 minutes, with intermittent vortexing. Caution: Avoid excessive heat to prevent compound degradation.
-
-
Final Dilution: Once the stock solution is fully dissolved and clear, it can be serially diluted in the appropriate cell culture medium or assay buffer for your experiment. Note: When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting logic for solubility issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of PARP and Akt Induces Metabolic Collapse and Apoptosis in Breast Cancer Cells [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: N6-Dimethylaminomethylidene Isoguanosine Purification
Welcome to the technical support center for the purification of N6-Dimethylaminomethylidene isoguanosine (B3425122). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying N6-Dimethylaminomethylidene isoguanosine?
The main challenges stem from the lability of the N6-dimethylaminomethylidene protecting group. This group is sensitive to both acidic and basic conditions, which can lead to its premature removal and the formation of isoguanosine as a major impurity. Additionally, co-elution with starting materials or other synthesis byproducts during chromatography can be problematic.
Q2: Why is my yield of this compound consistently low?
Low yields can be attributed to several factors:
-
Degradation: The protecting group may be partially cleaved during the work-up or purification steps if the pH is not carefully controlled.
-
Incomplete reaction: The initial synthesis reaction may not have gone to completion, leaving unreacted starting materials.
-
Loss during extraction: The polarity of the compound might lead to losses during aqueous extractions.
-
Suboptimal chromatography: Improper selection of the stationary or mobile phase can result in poor separation and loss of product.
Q3: I am observing a significant amount of isoguanosine in my purified product. How can I prevent this?
The presence of isoguanosine indicates the cleavage of the dimethylaminomethylidene group. To minimize this:
-
Maintain Neutral pH: Ensure all aqueous solutions used during work-up and purification are buffered to a neutral pH (around 7.0).
-
Avoid Strong Acids and Bases: Be cautious with pH adjustments and avoid prolonged exposure to even mildly acidic or basic conditions.
-
Temperature Control: Perform purification steps at reduced temperatures to minimize degradation.
Q4: What is the recommended method for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment.[1][2] A reversed-phase C18 column with a gradient of a neutral buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective.[1] Purity can be further confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight of the desired product and identify any impurities.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product degradation during purification | pH of the mobile phase is too acidic or basic. | Use a buffered mobile phase with a pH between 6.5 and 7.5. For example, a 50 mM ammonium acetate (B1210297) buffer. |
| High temperature. | Run chromatographic separations at room temperature or consider using a cooled autosampler and column compartment. | |
| Co-elution of impurities with the product | Inadequate separation on the chromatography column. | Optimize the HPLC method. Try a different column chemistry (e.g., phenyl-hexyl) or a shallower gradient.[1] |
| Impurities have similar polarity to the product. | Consider using an alternative purification technique, such as silica (B1680970) gel chromatography with a non-polar solvent system, before proceeding to HPLC. | |
| Broad or tailing peaks in HPLC analysis | Secondary interactions with the column material. | Add a small amount of a competing amine, like triethylamine, to the mobile phase to improve peak shape. |
| Column overload. | Inject a smaller sample volume or use a preparative column with a higher loading capacity. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a constant temperature.[4] |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
Illustrative Chromatographic Conditions
The following table provides a starting point for developing an HPLC purification method for this compound.
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm[1] |
| Mobile Phase A | 50 mM Ammonium Acetate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: General Purification by Reversed-Phase HPLC
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions for at least 10 column volumes.
-
Injection and Separation: Inject the prepared sample onto the column and begin the gradient elution as described in the table above.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.
-
Product Recovery: Combine the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Protocol 2: Purity Analysis by LC-MS
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 10 µg/mL) in the initial mobile phase.
-
LC Separation: Perform the chromatographic separation using the analytical HPLC conditions described above.
-
MS Detection: Direct the eluent from the column into the mass spectrometer. Set the instrument to scan for the expected mass-to-charge ratio (m/z) of this compound in positive ion mode.[3]
-
Data Analysis: Integrate the peak area in the chromatogram to determine the purity. Confirm the identity of the main peak by its mass spectrum.
Visualizations
Logical Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of this compound.
Conceptual Utility in Oligonucleotide Synthesis
Caption: Use of N6-protected isoguanosine in oligonucleotide synthesis for biological studies.
References
Technical Support Center: Optimizing Reaction Conditions for N6-Dimethylaminomethylidene Isoguanosine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N6-dimethylaminomethylidene isoguanosine (B3425122) derivatives. The following sections offer guidance on optimizing reaction conditions, addressing common experimental issues, and providing detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting the N6-amino group of isoguanosine to a dimethylaminomethylidene derivative?
A1: The primary purpose is to protect the exocyclic amino group of isoguanosine. This protection prevents unwanted side reactions during subsequent synthetic steps, such as phosphitylation for oligonucleotide synthesis. The dimethylaminomethylidene group is advantageous because it is generally stable under anhydrous basic and neutral conditions but can be readily removed under mild aqueous basic conditions to restore the free amino group.
Q2: What is the common reagent used for this transformation, and what is its mechanism of action?
A2: The most common reagent is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The reaction proceeds through a nucleophilic attack of the exocyclic N6-amino group of isoguanosine on the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol (B129727) to form the stable N6-dimethylaminomethylidene derivative.
Q3: What are the main challenges encountered during the synthesis and purification of N6-dimethylaminomethylidene isoguanosine derivatives?
A3: Common challenges include incomplete reaction leading to low yields, the formation of byproducts due to the high reactivity of DMF-DMA, and difficulties in purifying the final product from excess reagents and side products. The lability of the protecting group can also be a challenge during workup and purification if conditions are not carefully controlled.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The product, being more nonpolar than the starting isoguanosine derivative, will have a higher Rf value. Disappearance of the starting material spot and the appearance of a new, higher Rf spot indicate the progression of the reaction. Staining with a UV indicator or an appropriate chemical stain can be used for visualization.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Derivative
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Increase the equivalents of DMF-DMA. A typical starting point is 1.5-3.0 equivalents relative to the isoguanosine derivative. | Driving the equilibrium towards the product by using an excess of the reagent can improve conversion. |
| Increase the reaction temperature. Monitor the reaction by TLC to avoid decomposition. | The reaction rate can be temperature-dependent. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction. | |
| Extend the reaction time. Continue to monitor by TLC until the starting material is consumed. | Some reactions may be sluggish and require longer periods to reach completion. | |
| Degradation of Starting Material or Product | Ensure anhydrous reaction conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | DMF-DMA and the protected product can be sensitive to moisture, which can lead to hydrolysis and other side reactions. |
| Use a less polar solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). | Solvent choice can influence reaction rate and stability of the reactants and products. | |
| Suboptimal Solvent | Switch to a different anhydrous solvent. Common choices include DMF, DCM, or pyridine. | The solubility of the isoguanosine derivative and the reaction kinetics can be highly dependent on the solvent. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction with Hydroxyl Groups | Protect the hydroxyl groups of the ribose sugar (e.g., as silyl (B83357) ethers like TBDMS or as acetals) before reacting with DMF-DMA. | The hydroxyl groups on the sugar moiety can also react with DMF-DMA, leading to a mixture of products. Prior protection of these groups ensures the chemoselective reaction at the N6-amino group. |
| Decomposition of DMF-DMA | Use freshly opened or properly stored DMF-DMA. | DMF-DMA is sensitive to moisture and can decompose over time, leading to the formation of byproducts that can complicate the reaction. |
| Side Reactions with Solvent | Choose an inert solvent that does not react with DMF-DMA under the reaction conditions. | Solvents with reactive functional groups should be avoided. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Removal of Excess DMF-DMA and Byproducts | After the reaction is complete, evaporate the solvent and co-evaporate the residue with a high-boiling point solvent like toluene (B28343) under reduced pressure. | This helps to azeotropically remove volatile impurities and residual DMF-DMA. |
| Use column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of methanol in dichloromethane). | This is the most effective method for separating the desired product from starting material and byproducts based on polarity. | |
| Product Instability during Workup | Avoid aqueous workup if the N6-dimethylaminomethylidene group is found to be labile under those conditions. | The protecting group can be sensitive to acidic or strongly basic aqueous conditions. A direct workup by evaporation and chromatography is often preferred. |
Quantitative Data Presentation
The following table summarizes the optimization of reaction conditions for the formation of an N-dimethylaminomethylidene protected nucleoside, which can serve as a starting point for optimizing the synthesis of this compound derivatives.
Table 1: Optimization of Reaction Conditions for N-formamidine Protection
| Entry | Solvent | Equivalents of DMF-DMA | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | 1.5 | 25 | 18 | 90 |
| 2 | Dichloromethane (DCM) | 1.5 | 25 | 24 | 75 |
| 3 | N,N-Dimethylformamide (DMF) | 1.5 | 25 | 12 | 85 |
| 4 | Pyridine | 3.0 | 25 | 12 | 95 |
| 5 | Pyridine | 1.5 | 50 | 4 | 92 |
Data adapted from a similar reaction on a cytidine (B196190) derivative and should be considered as a guideline.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Derivative
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents for the reaction.
-
Reaction Setup: To a solution of the isoguanosine derivative (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (e.g., 9:1 v/v). The product should have a higher Rf value than the starting material.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Co-evaporate the residue with toluene (2-3 times) to remove residual DMF and other volatile impurities.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound derivative.
-
Characterization: Confirm the structure of the product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Experimental Workflow for Optimization
Caption: Workflow for the optimization of this compound synthesis.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Potential Downstream Signaling Effects of Isoguanosine Derivatives
Caption: Potential mechanism of action for isoguanosine derivatives in therapeutic applications.
References
Technical Support Center: Synthesis of N6-Dimethylaminomethylidene Isoguanosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N6-Dimethylaminomethylidene isoguanosine (B3425122).
Frequently Asked Questions (FAQs)
Q1: What is the role of N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in the synthesis of N6-Dimethylaminomethylidene isoguanosine?
A1: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a protecting group for the exocyclic amino group (N6) of isoguanosine. This protection is crucial to prevent unwanted side reactions at the amino group during subsequent synthetic steps, such as phosphitylation. The dimethylaminomethylidene group is favored for its ease of introduction and its lability under mild basic conditions during the final deprotection of the oligonucleotide.
Q2: What are the most common impurities observed during the synthesis of this compound?
A2: The most common impurities can be categorized as unreacted starting material, partially protected species, by-products from the protecting group reagent, and degradation products. These include:
-
Unreacted Isoguanosine
-
Isoguanosine with protection on the ribose hydroxyls
-
N,N-Dimethylformamide (a hydrolysis by-product of DMF-DMA)
-
Methanol (B129727) and Dimethylamine (by-products of the protection reaction)
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, is more non-polar than the starting isoguanosine and will therefore have a higher Rf value. A typical mobile phase for TLC analysis is a mixture of dichloromethane (B109758) and methanol (e.g., 9:1 v/v).
Q4: What are the optimal conditions for the reaction of isoguanosine with DMF-DMA?
A4: Typically, the reaction is carried out in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (B52724) at room temperature to 60°C. An excess of DMF-DMA (typically 2-5 equivalents) is used to drive the reaction to completion. The reaction time can vary from a few hours to overnight, depending on the scale and temperature.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low reaction conversion (significant amount of starting material remaining) | 1. Insufficient DMF-DMA. 2. Presence of moisture in the reaction. 3. Low reaction temperature or short reaction time. | 1. Add another equivalent of DMF-DMA. 2. Ensure all reagents and solvents are anhydrous. 3. Increase the reaction temperature or prolong the reaction time. |
| Multiple spots on TLC plate after reaction | 1. Formation of side products (e.g., protection on hydroxyl groups). 2. Degradation of the product. | 1. Use milder reaction conditions (lower temperature). 2. Purify the crude product using column chromatography. |
| Product is an oil instead of a solid | Presence of residual solvent or by-products. | Co-evaporate the product with a suitable solvent like toluene (B28343) or acetonitrile to remove residual DMF. Purify by column chromatography. |
| Low yield after purification | 1. Inefficient purification. 2. Product degradation during workup or purification. | 1. Optimize the mobile phase for column chromatography. 2. Avoid acidic conditions during workup and purification. Use a neutral or slightly basic purification system. |
Experimental Protocols
Synthesis of this compound
-
Preparation: Dry isoguanosine under high vacuum for at least 4 hours before use. Ensure all glassware is oven-dried.
-
Reaction Setup: Dissolve isoguanosine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (3 equivalents) to the solution dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1).
-
Workup: Once the reaction is complete, evaporate the solvent under reduced pressure. Co-evaporate the residue with toluene (3x) to remove residual DMF.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane to afford the pure product.
TLC Analysis
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: Dichloromethane:Methanol (9:1, v/v)
-
Visualization: UV light (254 nm)
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Stability issues of N6-Dimethylaminomethylidene isoguanosine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N6-Dimethylaminomethylidene isoguanosine (B3425122) in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N6-Dimethylaminomethylidene isoguanosine in solution?
A1: The two primary points of instability for this compound are the N6-dimethylaminomethylidene (dmm) protecting group and the N-glycosidic bond. The dmm group is susceptible to hydrolysis under certain pH conditions and in the presence of nucleophiles, while the N-glycosidic bond can undergo acid-catalyzed cleavage.
Q2: What is the expected degradation pathway for this compound?
A2: Degradation can occur via two main pathways:
-
Removal of the dmm group: This typically occurs through hydrolysis, yielding isoguanosine. This reaction is sensitive to pH.
-
Cleavage of the N-glycosidic bond: This acid-catalyzed hydrolysis cleaves the bond between the isoguanine (B23775) base and the ribose sugar, resulting in the free isoguanine base with the dmm group attached and a separate ribose molecule.
Q3: How does pH affect the stability of this compound?
Q4: Can I heat solutions of this compound?
A4: Caution should be exercised when heating solutions of this compound. Elevated temperatures can accelerate both the hydrolysis of the dmm group and the cleavage of the N-glycosidic bond, especially in non-optimal pH conditions. If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected loss of biological activity or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Ensure the pH of your experimental buffer is within the stable range (pH 6.0-8.0). |
| Appearance of an additional peak in HPLC or LC-MS analysis corresponding to isoguanosine. | Hydrolysis of the N6-dmm protecting group. | 1. Review the pH of all solutions used. Avoid acidic or strongly basic conditions. 2. Minimize the time the compound spends in aqueous solution before analysis or use. 3. If your protocol involves nucleophilic reagents, consider their compatibility with the dmm group. |
| Appearance of a new peak corresponding to the free dmm-isoguanine base. | Cleavage of the N-glycosidic bond. | 1. Strictly avoid acidic conditions (pH < 4).[1] 2. If acidic conditions are unavoidable, perform the step at a lower temperature and for the shortest possible time. |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or buffer. | 1. Consult solubility data for this compound in your solvent system. 2. Consider the use of a co-solvent such as DMSO or ethanol, ensuring it is compatible with your experimental system. 3. Adjust the pH of the buffer, staying within the stable range, as solubility can be pH-dependent. |
Data Presentation
Table 1: Effect of pH on the Rate of N-Glycosidic Bond Cleavage (Hypothetical Data)
| pH | Temperature (°C) | Half-life (t½) of N-Glycosidic Bond |
| 2.0 | 37 | ~ 2 hours |
| 4.0 | 37 | ~ 24 hours |
| 7.4 | 37 | > 200 hours |
| 9.0 | 37 | > 200 hours |
Table 2: Effect of Temperature on the Rate of dmm Group Hydrolysis at pH 8.0 (Hypothetical Data)
| Temperature (°C) | Half-life (t½) of dmm Group |
| 4 | > 30 days |
| 25 | ~ 7 days |
| 37 | ~ 48 hours |
| 65 | ~ 3 hours |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation. b. Weigh the desired amount of the compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes in separate sterile tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Monitoring the Stability of this compound by HPLC
-
Materials: this compound stock solution, buffers of varying pH (e.g., pH 4.0, 7.4, 9.0), HPLC system with a C18 column, mobile phases (e.g., acetonitrile (B52724) and water with a suitable modifier like TFA or formic acid, ensuring the final pH of the mobile phase is considered).
-
Procedure: a. Dilute the stock solution of this compound to a final concentration of 100 µM in the different pH buffers. b. Incubate the solutions at a controlled temperature (e.g., 37°C). c. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution. d. Immediately analyze the aliquots by HPLC. e. Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products. f. Calculate the percentage of the remaining parent compound at each time point to determine its stability under the tested conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
Validation & Comparative
A Comparative Guide to Isoguanosine Protecting Groups: Spotlight on N6-Dimethylaminomethylidene Isoguanosine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides, such as isoguanosine (B3425122) (isoG), into oligonucleotides is a critical aspect of developing novel therapeutic and diagnostic agents. The unique hydrogen bonding properties of isoguanosine, an isomer of guanosine, allow for the expansion of the genetic alphabet and the creation of novel nucleic acid structures.[1] However, the efficient synthesis of isoguanosine-containing oligonucleotides is highly dependent on the choice of protecting groups for the exocyclic amine and the lactam function. This guide provides a detailed comparison of the N6-Dimethylaminomethylidene (dmf) protecting group for isoguanosine with other commonly employed protecting groups, supported by experimental data and protocols.
Comparison of Isoguanosine Protecting Groups
The selection of an appropriate protecting group strategy is paramount for the successful solid-phase synthesis of modified oligonucleotides. Key considerations include the stability of the protecting group during the synthesis cycles, its impact on coupling efficiency, and the ease and specificity of its removal during deprotection. For isoguanosine, the primary sites requiring protection are the N6-exocyclic amine and the O2-lactam function.
The N6-Dimethylaminomethylidene group, a type of formamidine, has emerged as a highly effective protecting group for the exocyclic amine of isoguanosine. Its performance is compared with other common protecting groups in the tables below.
Table 1: Performance Comparison of N6-Amino Protecting Groups for Isoguanosine
| Protecting Group | Structure | Coupling Efficiency | Stability to Depurination (Acid Stability) | Deprotection Conditions | Key Advantages | Disadvantages |
| N6-Dimethylaminomethylidene (dmf) | C13H18N6O4 | > 97% (as N,N-diisobutylformamidine)[2] | High[3] | Mild basic conditions (e.g., aqueous ammonia)[4][5] | High coupling efficiency, good stability to acidic detritylation steps, mild removal. | Potential for modification in pyridine, sensitivity to methanol.[3] |
| N2-Isobutyryl (iBu) | C14H19N5O5 | Standard | Moderate | Standard basic conditions (e.g., aqueous ammonia, longer treatment may be required).[6] | Commercially available for standard nucleosides. | Slower deprotection compared to formamidines.[6] |
| N-Benzoyl (Bz) | C17H17N5O5 | Standard | Low | Standard basic conditions (e.g., aqueous ammonia).[6] | Widely used for standard nucleosides. | Prone to depurination during acidic detritylation steps.[2][7] |
Table 2: Protecting Groups for the O2-Lactam Function of Isoguanosine
| Protecting Group | Structure | Deprotection Conditions | Comments |
| O2-Diphenylcarbamoyl (DPC) | C23H21N5O6 | Cleaved under standard ammonolysis conditions. | Often used in conjunction with an N6-amino protecting group. Provides good protection during synthesis.[2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Isoguanosine-Containing Oligonucleotide
This protocol describes the general steps for incorporating an N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite (B1245037) into an oligonucleotide using an automated DNA synthesizer.
Materials:
-
N6-Dimethylaminomethylidene-O2-diphenylcarbamoyl-5'-O-DMT-2'-deoxyisoguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
-
Standard DNA synthesis reagents (A, C, G, T phosphoramidites, activator, capping reagents, oxidizing solution, deblocking solution)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile (B52724)
-
Concentrated aqueous ammonia
Procedure:
-
Phosphoramidite Preparation: Dissolve the isoguanosine phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Automated Synthesis: Perform the oligonucleotide synthesis on an automated DNA synthesizer using the standard phosphoramidite chemistry cycle. For the incorporation of the modified isoguanosine, an extended coupling time of up to 600 seconds may be employed to ensure high coupling efficiency.[2]
-
Cleavage and Deprotection:
-
Following synthesis, transfer the CPG support to a sealed vial.
-
Add concentrated aqueous ammonia.
-
Heat the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases (including the dimethylformamidine and diphenylcarbamoyl groups) and the phosphate (B84403) backbone (cyanoethyl groups).
-
-
Purification: Purify the crude oligonucleotide using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[4][8]
Protocol 2: Analysis of Deprotection by HPLC
Materials:
-
Crude deprotected oligonucleotide solution
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Reference standards for the fully deprotected oligonucleotide
Procedure:
-
Sample Preparation: Dilute an aliquot of the crude deprotected oligonucleotide solution in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B.
-
Monitor the absorbance at 260 nm.
-
-
Data Analysis: Compare the retention time of the major peak with that of the reference standard to confirm complete deprotection. The presence of broader or earlier eluting peaks may indicate incomplete removal of protecting groups.[6]
Mandatory Visualizations
Diagram 1: Solid-Phase Oligonucleotide Synthesis Cycle
Caption: Workflow for the solid-phase synthesis of oligonucleotides using phosphoramidite chemistry.
Diagram 2: Orthogonal Protection Strategy Logic
Caption: Logic of an orthogonal protection strategy for isoguanosine-containing oligonucleotides.
References
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. ffame.org [ffame.org]
- 3. academic.oup.com [academic.oup.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atdbio.com [atdbio.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Validating N6-Dimethylaminomethylidene Isoguanosine Incorporation: A Mass Spectrometry-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of modified nucleosides, such as N6-dimethylaminomethylidene isoguanosine (B3425122) (iG-d), into oligonucleotides is a cornerstone of therapeutic and diagnostic development. This modification, often utilized to modulate the structural and functional properties of nucleic acids, requires rigorous analytical validation to confirm its successful incorporation and the overall purity of the synthesized oligonucleotide. Mass spectrometry (MS) stands as a primary and indispensable tool for this purpose, offering high sensitivity and accuracy.
This guide provides a comprehensive comparison of the predominant mass spectrometry techniques for validating iG-d incorporation, namely Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF). We further explore alternative, non-MS methods to provide a holistic view of available validation strategies. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most appropriate methodology for their specific needs.
Mass Spectrometry Approaches: A Head-to-Head Comparison
The validation of iG-d incorporation hinges on the precise determination of the oligonucleotide's molecular weight. The N6-dimethylaminomethylidene group serves as a protecting group for the exocyclic amine of isoguanosine during solid-phase synthesis and is expected to be removed during the final deprotection step. Mass spectrometry can confirm the successful removal of this and other protecting groups, as well as verify the mass of the final modified oligonucleotide. In cases of incomplete deprotection, the mass spectrometer will detect the continued presence of these protecting groups[1].
Both ESI-MS and MALDI-TOF MS are powerful techniques for oligonucleotide analysis, each with distinct advantages and limitations.
| Feature | MALDI-TOF MS | ESI-MS |
| Mass Accuracy | Good for shorter oligonucleotides (<50 bases); typically +/- 3 Da on a 10 kDa oligonucleotide[2]. | Excellent for a wide range of oligonucleotide lengths; typically <0.01% for oligonucleotides up to 80 nucleotides[2]. |
| Resolution | Decreases significantly for longer oligonucleotides (>50 bases)[2]. | Maintains high resolution for longer oligonucleotides[2]. |
| Sensitivity | High (femtomole to low picomole range)[1][2]. | High (femtomole to picomole range)[1][2]. |
| Throughput | High, well-suited for rapid screening[1][3][4]. | Lower than MALDI-TOF, but can be automated[2]. |
| Tolerance to Salts/Buffers | Reasonably tolerant[1]. | Sensitive to salts and detergents, often requiring extensive sample cleanup[1][5]. |
| Analysis of Labile Modifications | The laser can sometimes cause fragmentation of photosensitive modifications[4]. | Milder ionization conditions are well-suited for labile compounds. |
| Data Complexity | Generates primarily singly charged ions, leading to simpler spectra. | Produces a series of multiply charged ions, requiring deconvolution to determine the molecular mass[1]. |
Experimental Protocols
Synthesis of iG-d Containing Oligonucleotides (General Workflow)
The synthesis of oligonucleotides containing iG-d follows the well-established phosphoramidite (B1245037) solid-phase synthesis method. The key component is the N6-dimethylaminomethylidene-protected 2'-deoxyisoguanosine (B9890) phosphoramidite.
1. Phosphoramidite Preparation: The synthesis of the protected isoguanosine phosphoramidite is a multi-step organic synthesis process. A common strategy involves the use of a formamidine (B1211174) protecting group for the exocyclic amine of 2'-deoxyisoguanosine, which is then converted to the final phosphoramidite building block[6][7].
2. Solid-Phase Oligonucleotide Synthesis: The synthesis is performed on an automated DNA synthesizer. The cycle consists of four main steps:
- Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
- Coupling: Addition of the next phosphoramidite in the sequence. For iG-d incorporation, the protected isoguanosine phosphoramidite is used. Coupling efficiency is crucial and is often monitored by the release of the DMT cation[7].
- Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
- Oxidation: Conversion of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.
3. Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases, phosphates, and sugars) are removed. This step is critical for removing the N6-dimethylaminomethylidene group from the isoguanosine base.
Mass Spectrometry Validation
Sample Preparation for Mass Spectrometry: Proper sample preparation is crucial for obtaining high-quality mass spectra, especially for ESI-MS, which is sensitive to salt contamination[1][5].
-
Desalting: The crude oligonucleotide solution is desalted using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or specialized desalting cartridges.
-
Solvent: The desalted oligonucleotide is dissolved in a solvent compatible with the chosen MS technique. For ESI-MS, a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol (B129727) with a small amount of a volatile salt or base (e.g., triethylamine, ammonium (B1175870) acetate) is common. For MALDI-TOF, the oligonucleotide is mixed with a matrix solution (e.g., 3-hydroxypicolinic acid)[3].
ESI-MS Protocol:
-
Instrumentation: An electrospray ionization mass spectrometer, often coupled with liquid chromatography (LC-MS), is used.
-
Chromatography (Optional but Recommended): The desalted oligonucleotide is injected into an HPLC system with a reverse-phase column. A gradient of an ion-pairing agent (e.g., triethylamine/hexafluoroisopropanol) in water and an organic solvent (e.g., methanol or acetonitrile) is used to separate the full-length product from shorter failure sequences.
-
Ionization: The eluent from the LC is directed into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
-
Mass Analysis: The multiply charged ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.
-
Data Analysis: The resulting spectrum of multiply charged ions is deconvoluted using specialized software to determine the molecular weight of the oligonucleotide. The experimentally determined mass is then compared to the theoretical mass of the desired sequence containing the isoguanosine modification.
MALDI-TOF MS Protocol:
-
Matrix Preparation: A solution of a suitable matrix (e.g., 3-hydroxypicolinic acid) is prepared.
-
Sample Spotting: A small volume of the desalted oligonucleotide solution is mixed with the matrix solution and spotted onto a MALDI target plate. The mixture is allowed to air-dry, leading to the co-crystallization of the oligonucleotide and the matrix.
-
Ionization: The target plate is inserted into the MALDI-TOF mass spectrometer. A pulsed laser is fired at the sample spot, causing the matrix to absorb the laser energy and desorb, carrying the oligonucleotide into the gas phase as predominantly singly charged ions.
-
Mass Analysis: The ions are accelerated by an electric field and travel down a flight tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio.
-
Data Analysis: The resulting spectrum shows peaks corresponding to the different molecular weights of the components in the sample. The mass of the main peak should correspond to the theoretical mass of the full-length iG-d-containing oligonucleotide (after deprotection).
Alternative Validation Methods
While mass spectrometry is the gold standard, other techniques can provide complementary information about the successful synthesis of modified oligonucleotides.
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Digestion followed by HPLC | The oligonucleotide is digested into its constituent nucleosides using enzymes like snake venom phosphodiesterase and alkaline phosphatase. The resulting nucleoside mixture is then analyzed by HPLC with UV detection. | Can provide quantitative information on the base composition. | Indirect method; does not confirm the sequence. Requires authentic standards for the modified nucleoside. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separates oligonucleotides based on their size and charge. | Good for assessing purity and identifying the presence of shorter failure sequences. | Does not confirm the identity of the modification. Lower resolution than HPLC. |
| Capillary Electrophoresis (CE) | Similar to PAGE but performed in a capillary, offering higher resolution and automation. | High resolving power for purity assessment. | Does not provide mass information for identity confirmation. |
| Fluorescence-Based Assays | If the modified nucleotide is fluorescently labeled, its incorporation can be detected by fluorescence spectroscopy. | Highly sensitive. | Only applicable to fluorescently labeled modifications. The label itself might interfere with incorporation[2]. |
Visualizing the Workflow
Caption: Workflow for the synthesis and validation of iG-d modified oligonucleotides.
Caption: Comparison of MALDI-TOF MS and ESI-MS for iG-d oligonucleotide analysis.
References
Comparative Analysis of N6-Methylisoguanosine and N6-Dimethylaminomethylidene Isoguanosine: A Review of Biological Activity
A comprehensive review of the existing scientific literature reveals a significant body of research on the biological activities of N6-methylisoguanosine, primarily through its core component, N6-methyladenosine (m6A). In stark contrast, there is a notable absence of published experimental data on N6-Dimethylaminomethylidene isoguanosine. Consequently, a direct comparative guide based on experimental evidence is not feasible at this time. This guide will therefore focus on presenting the well-documented biological activities of N6-methylisoguanosine, with the understanding that this information serves as a benchmark in the field of modified nucleosides.
N6-methylisoguanosine, and by extension N6-methyladenosine, has garnered considerable attention for its multifaceted roles in fundamental biological processes. Key areas of its activity include potent interactions with adenosine (B11128) receptors and significant involvement in the host antiviral response through its role as an epigenetic modifier of RNA.
Adenosine Receptor Agonism
N6-methyladenosine has been identified as a potent endogenous ligand for the A3 adenosine receptor (A3AR).[1][2][3][4] This interaction triggers downstream signaling cascades that can influence a variety of physiological and pathophysiological processes.
Quantitative Data: Adenosine Receptor Binding and Activation
| Compound | Receptor Target | Assay Type | Metric | Value | Reference |
| N6-methyladenosine (m6A) | Human A3 Adenosine Receptor | Radioligand Binding Assay | Ki | Potent affinity (specific value not consistently cited across all sources) | [1][2][3][4] |
| N6-methyladenosine (m6A) | Human A3 Adenosine Receptor | TGFα-shedding assay | Relative Intrinsic Activity (vs. Adenosine) | 10 ± 1.7 | [3] |
| N6-methyladenosine (m6A) | Human A1 Adenosine Receptor | TGFα-shedding assay | Relative Intrinsic Activity (vs. Adenosine) | 0.10 ± 0.017 | [3] |
| N6-methyladenosine (m6A) | Human A2A Adenosine Receptor | TGFα-shedding assay | Relative Intrinsic Activity (vs. Adenosine) | 0.072 ± 0.0065 | [3] |
| N6-methyladenosine (m6A) | Human A2B Adenosine Receptor | TGFα-shedding assay | Relative Intrinsic Activity (vs. Adenosine) | 0.10 ± 0.0073 | [3] |
Experimental Protocols
TGFα-shedding Assay for GPCR Activation:
This assay quantifies G protein-coupled receptor (GPCR) activation by measuring the shedding of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).
-
Cell Culture: HEK293 cells are co-transfected with plasmids encoding the adenosine receptor of interest and AP-TGFα.
-
Compound Incubation: The transfected cells are incubated with varying concentrations of the test compound (e.g., N6-methyladenosine) for a defined period.
-
Quantification of Shed AP-TGFα: The cell culture supernatant is collected, and the amount of shed AP-TGFα is quantified by measuring the enzymatic activity of alkaline phosphatase. This is typically done by adding a chemiluminescent substrate and measuring the resulting light emission.
-
Data Analysis: The luminescence signal is proportional to the amount of shed AP-TGFα, which in turn correlates with the level of GPCR activation. Dose-response curves are generated to determine metrics such as EC50 and relative intrinsic activity.
Signaling Pathway
Caption: N6-methyladenosine activates the A3AR pathway.
Role in Antiviral Immunity
N6-methyladenosine is the most prevalent internal modification in eukaryotic messenger RNA (mRNA), a process known as m6A methylation. This epigenetic mark plays a crucial role in regulating mRNA stability, translation, and splicing, thereby influencing a wide range of cellular processes, including the innate immune response to viral infections.
The m6A modification landscape is dynamically regulated by a complex interplay of "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (YTH domain-containing proteins) proteins. This regulation can either promote or inhibit viral replication depending on the specific virus and host cell context.
Experimental Protocols
m6A Immunoprecipitation followed by Sequencing (MeRIP-Seq):
This technique is used to map the locations of m6A modifications across the transcriptome.
-
RNA Isolation: Total RNA is extracted from cells or tissues of interest.
-
RNA Fragmentation: The RNA is fragmented into smaller pieces (typically around 100 nucleotides).
-
Immunoprecipitation: The fragmented RNA is incubated with an antibody that specifically recognizes m6A. The antibody-RNA complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound RNA, and the m6A-containing RNA fragments are then eluted.
-
Library Preparation and Sequencing: The enriched RNA fragments are used to construct a sequencing library, which is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome/transcriptome to identify the specific locations of m6A modifications.
Experimental Workflow
References
A Researcher's Guide to Evaluating N6-Dimethylaminomethylidene Isoguanosine in Polymerase Assays
For researchers and drug development professionals exploring novel therapeutic and diagnostic avenues, the incorporation of modified nucleosides into nucleic acids is a field of immense interest. N6-Dimethylaminomethylidene isoguanosine (B3425122), a derivative of the guanosine (B1672433) isomer isoguanosine, presents a unique candidate for expanding the genetic alphabet and developing novel molecular probes. The dimethylaminomethylidene moiety typically serves as a protecting group for the N6-amino group of isoguanosine, which can be crucial during oligonucleotide synthesis. Its performance in polymerase assays is a critical determinant of its utility.
This guide provides a comparative framework for evaluating the performance of N6-Dimethylaminomethylidene isoguanosine triphosphate (dM-iGTP) in various polymerase assays. It contrasts its potential performance with standard deoxynucleoside triphosphates (dNTPs) and other relevant modified purines, supported by established experimental protocols.
Data Presentation: A Framework for Comparative Analysis
Effective evaluation of a novel modified nucleotide necessitates a quantitative comparison of its incorporation kinetics and its effect on polymerase fidelity relative to standard dNTPs. The following tables provide a structured format for presenting such experimental data. Researchers can use this framework to populate their findings on this compound.
Table 1: Steady-State Kinetic Parameters for Single Nucleotide Incorporation
This table is designed to compare the efficiency of incorporation of dM-iGTP against its natural counterpart, dGTP, and another common modified purine, 8-oxo-dGTP, by a selected DNA polymerase. The key kinetic parameters are the Michaelis constant (Km), which indicates the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), representing the enzyme's turnover rate. The overall catalytic efficiency is given by the kcat/Km ratio.[1][2]
| Nucleotide | Polymerase | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹) |
| dGTP | Klenow Fragment | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Taq Polymerase | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | |
| DNA Polymerase η | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | |
| dM-iGTP | Klenow Fragment | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Taq Polymerase | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | |
| DNA Polymerase η | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | |
| 8-oxo-dGTP | Klenow Fragment | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Taq Polymerase | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | |
| DNA Polymerase η | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
Table 2: Polymerase Fidelity Assay - Misincorporation Frequency
This table outlines a format for presenting data on the fidelity of a DNA polymerase when encountering a template base that should pair with the modified nucleotide. The misincorporation frequency is a measure of the rate at which the polymerase inserts an incorrect nucleotide opposite the template base.[3][4][5]
| Template Base | Incoming Nucleotide | Polymerase | Misincorporation Frequency (per 10⁵ incorporations) |
| dC | dGTP (Correct) | High-Fidelity Polymerase | [Insert Experimental Data] |
| dATP (Incorrect) | High-Fidelity Polymerase | [Insert Experimental Data] | |
| dTTP (Incorrect) | High-Fidelity Polymerase | [Insert Experimental Data] | |
| dCTP (Incorrect) | High-Fidelity Polymerase | [Insert Experimental Data] | |
| iso-dC | dM-iGTP (Expected) | High-Fidelity Polymerase | [Insert Experimental Data] |
| dATP (Incorrect) | High-Fidelity Polymerase | [Insert Experimental Data] | |
| dTTP (Incorrect) | High-Fidelity Polymerase | [Insert Experimental Data] | |
| dCTP (Incorrect) | High-Fidelity Polymerase | [Insert Experimental Data] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the accurate assessment of modified nucleotides. Below are protocols for key experiments.
Protocol 1: Steady-State Kinetic Analysis of Single Nucleotide Incorporation
This protocol determines the kinetic parameters (Km and kcat) for the incorporation of a single modified nucleotide by a DNA polymerase.[6][7]
Materials:
-
Purified DNA polymerase (e.g., Klenow Fragment, Taq Polymerase)
-
Fluorescently labeled DNA primer
-
DNA template containing the complementary base to the nucleotide being tested
-
dNTPs and the modified dNTP (e.g., dM-iGTP) of high purity
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
Procedure:
-
Primer-Template Annealing: Anneal the fluorescently labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction mixtures on ice. For each nucleotide concentration, combine the annealed primer-template, DNA polymerase, and reaction buffer.
-
Initiation: Initiate the reaction by adding varying concentrations of the nucleotide to be tested and incubate at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment).
-
Time Course and Quenching: Collect aliquots at several time points (e.g., 1, 2, 5, 10 minutes) and quench the reaction by adding the quenching solution.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Data Analysis: Quantify the amount of extended primer using a fluorescence imager. Plot the initial reaction velocities against the nucleotide concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax.
Protocol 2: PCR-Based Assay for Functional Incorporation
This protocol assesses the ability of a modified nucleotide to support DNA amplification in a Polymerase Chain Reaction (PCR).[8][9]
Materials:
-
Thermostable DNA polymerase (e.g., Taq, Pfu)
-
DNA template
-
Forward and reverse primers
-
Standard dNTP mix (dATP, dCTP, dTTP)
-
Modified dNTP (e.g., dM-iGTP)
-
PCR buffer with MgCl₂
-
Thermocycler
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Reaction Setup: Prepare PCR reaction mixtures containing the DNA template, primers, PCR buffer, a mix of three standard dNTPs, and the modified dNTP in place of its natural counterpart (e.g., dM-iGTP instead of dGTP). As a control, set up a reaction with all four standard dNTPs.
-
PCR Amplification: Perform PCR using a standard thermocycling protocol (e.g., initial denaturation at 95°C, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step).
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis.
-
Analysis: Compare the yield and size of the PCR product from the reaction containing the modified nucleotide to the control reaction. Successful amplification indicates that the polymerase can effectively incorporate the modified nucleotide and extend the DNA strand from it.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams, created using the DOT language for Graphviz, depict a key signaling pathway and a typical experimental workflow.
Caption: General mechanism of nucleotide incorporation by a DNA polymerase.
Caption: Workflow for evaluating a modified nucleotide in polymerase assays.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fidelity of mammalian DNA replication and replicative DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA replication fidelity with 8-oxodeoxyguanosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decreased fidelity of DNA polymerase activity during N-2-fluorenylacetamide hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of modified and non-natural nucleotides provide unique insights into pro-mutagenic replication catalyzed by polymerase eta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. asm.org [asm.org]
A Comparative Structural Analysis of Oligonucleotides Containing N6-Dimethylaminomethylidene Isoguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and functional properties of oligonucleotides incorporating the modified base N6-Dimethylaminomethylidene isoguanosine (B3425122) (iG-d). Due to the limited direct research on this specific modification, this guide synthesizes data from studies on the parent molecule, isoguanosine (iG), and other N6-modified purine (B94841) analogs to project the likely characteristics of iG-d-containing oligonucleotides. We will explore its anticipated effects on duplex stability, base pairing fidelity, and enzymatic resistance, comparing it with unmodified oligonucleotides and other relevant analogs.
Introduction to N6-Dimethylaminomethylidene Isoguanosine
This compound is a synthetic analog of guanosine. The modification at the N6 position introduces a bulky and potentially charged group, which can significantly influence the oligonucleotide's structural and functional properties. Understanding these effects is crucial for applications in diagnostics, therapeutics (e.g., antisense therapy), and nanotechnology. Isoguanosine itself is of interest because of its alternative base pairing capabilities, forming a stable pair with isocytosine, which can be utilized to expand the genetic alphabet.[1][2] The N6 modification is expected to further modulate these properties.
Projected Impact on Duplex Thermal Stability
The introduction of a bulky group at the N6 position of isoguanosine is anticipated to have a notable effect on the thermal stability of DNA duplexes. The dimethylaminomethylidene group can influence stacking interactions and the hydrogen bonding pattern of the base pair. Based on studies of other modified nucleosides, the following effects can be hypothesized:
-
Steric Hindrance: The bulky modification may cause steric clashes within the DNA duplex, potentially disrupting the ideal B-form geometry and leading to a decrease in thermal stability (lower Tm).
-
Altered Hydrogen Bonding: The modification might interfere with the canonical hydrogen bonding to a complementary cytosine. However, it could also introduce new, non-canonical hydrogen bonding opportunities or alter the electronic properties of the base to favor pairing with other bases.
-
Stacking Interactions: The aromatic nature of the modification could potentially enhance stacking interactions with neighboring bases, which might counteract some of the destabilizing steric effects.
The overall effect on Tm will likely be a balance of these competing factors and will be highly dependent on the sequence context.
Comparative Thermal Stability Data
While direct data for iG-d is unavailable, the thermal stability of duplexes containing the parent isoguanosine (iG) paired with natural bases provides a valuable baseline. The following table summarizes the change in melting temperature (ΔTm) for duplexes containing an iG modification.
| Sequence Context | Modification | Pairing Partner | ΔTm (°C) per modification | Reference |
| 5'-d(CGC AG C GCG)-3' | G (unmodified) | C | 0 | [3] |
| 5'-d(CGC AiG C GCG)-3' | iG | C | -1.0 to -2.0 | [3] |
| 5'-d(CGC AiG C GCG)-3' | iG | T | -10.0 to -15.0 | [2] |
| 5'-d(CGC AiG C GCG)-3' | iG | G | -8.0 to -12.0 | [2] |
| 5'-d(CGC AiG C GCG)-3' | iG | A | -9.0 to -13.0 | [2] |
Note: The ΔTm values are approximations derived from published studies and can vary based on the specific sequence and buffer conditions.
This data indicates that even the parent isoguanosine has a slight destabilizing effect when paired with cytosine compared to a canonical G-C pair. Mismatches with other bases are significantly more destabilizing. The addition of the N6-Dimethylaminomethylidene group is expected to further influence these values.
Anticipated Base Pairing Properties
Isoguanosine is known to form a stable reverse Watson-Crick base pair with isocytosine. However, when incorporated into a standard DNA duplex, its pairing with natural bases is less stable. The N6-Dimethylaminomethylidene modification is expected to further alter these pairing preferences.
Caption: Comparison of a canonical G:C pair with the proposed, potentially altered, iG-d:C pairing.
The bulky N6 modification could lead to a preference for purine-pyrimidine mismatches where the larger purine can be accommodated in the anti-conformation. NMR and X-ray crystallography studies would be necessary to definitively determine the preferred pairing partner and the resulting duplex structure.
Predicted Enzymatic Resistance
Oligonucleotides containing modified nucleosides often exhibit altered susceptibility to enzymatic degradation by nucleases. This is a critical property for in vivo applications.
-
Exonucleases: The N6-Dimethylaminomethylidene group at or near the 3'-end of an oligonucleotide could provide steric hindrance, potentially slowing down the activity of 3' to 5' exonucleases.
-
Endonucleases: The local structural distortion caused by the iG-d modification might be recognized by endonucleases, leading to cleavage. Conversely, if the modification stabilizes a non-canonical structure, it could confer resistance.
Studies on oligonucleotides with other bulky adducts have shown both increased and decreased nuclease resistance depending on the specific modification and nuclease.[4][5]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of iG-d containing oligonucleotides.
Synthesis and Purification of Oligonucleotides
Caption: General workflow for the synthesis and purification of modified oligonucleotides.
-
Phosphoramidite Synthesis: The this compound nucleoside is first converted into a phosphoramidite building block suitable for automated DNA synthesis.
-
Solid-Phase Synthesis: The modified phosphoramidite is incorporated at the desired position in the oligonucleotide sequence using a standard automated DNA synthesizer.
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and all protecting groups are removed, typically using an ammonia (B1221849) or methylamine (B109427) solution.[6]
-
Purification: The crude oligonucleotide is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.
-
Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.
UV-Melting Temperature (Tm) Analysis
This technique is used to determine the thermal stability of the DNA duplex.
-
Sample Preparation: Complementary single-stranded oligonucleotides (one containing iG-d and its counterpart) are mixed in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Denaturation and Annealing: The sample is heated to 95°C for 5 minutes to ensure complete denaturation and then slowly cooled to room temperature to allow for duplex formation.
-
Melting Curve Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This is typically calculated from the first derivative of the melting curve.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of the oligonucleotide duplex.
-
Sample Preparation: A solution of the annealed duplex (typically 2-5 µM) is prepared in a suitable buffer.
-
Spectral Acquisition: CD spectra are recorded at a controlled temperature (e.g., 20°C) over a wavelength range of 200-320 nm.
-
Data Analysis: The resulting spectrum is analyzed to determine the overall conformation of the duplex. A positive peak around 275 nm and a negative peak around 245 nm are characteristic of a B-form DNA helix. Deviations from this pattern can indicate structural perturbations caused by the modification.
Nuclease Resistance Assay
This assay evaluates the stability of the modified oligonucleotide against enzymatic degradation.
-
Reaction Setup: The iG-d containing oligonucleotide is incubated with a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or S1 nuclease for endonuclease activity) in the appropriate reaction buffer at a defined temperature (e.g., 37°C).
-
Time Course Analysis: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched (e.g., by adding EDTA or heating).
-
Analysis of Degradation: The amount of intact oligonucleotide remaining at each time point is quantified by HPLC, PAGE, or capillary electrophoresis.
-
Comparison: The degradation profile of the modified oligonucleotide is compared to that of an unmodified control oligonucleotide of the same sequence.
Logical Framework for Assessing Modified Oligonucleotides
Caption: Logical flow for the comprehensive evaluation of a novel modified oligonucleotide.
Conclusion
The incorporation of this compound into oligonucleotides represents a novel modification with the potential to significantly alter their structural and functional properties. Based on comparative data from related analogs, it is projected that iG-d will influence duplex stability, modulate base pairing preferences, and affect enzymatic resistance. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these properties. Further empirical studies, particularly high-resolution structural analysis by NMR or X-ray crystallography, are essential to fully elucidate the behavior of iG-d-containing oligonucleotides and unlock their potential for various biotechnological and therapeutic applications.
References
- 1. The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylisocytosine as Targets for DNA Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of some properties of oligodeoxynucleotides containing 4'-thio-2'-deoxynucleotides: duplex hybridization and nuclease sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis and hybridization properties of DNA containing sulfide-linked dinucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical rationalization for the base pairing abilities of inosine, guanosine, adenosine, and their corresponding 8‐oxo‐7,8‐dihydropurine, and 8‐bromopurine analogues within A‐form duplexes of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of experimental results using N6-Dimethylaminomethylidene isoguanosine
A Comparative Guide to N6-Substituted Purine (B94841) Analogs for Researchers in Drug Discovery
Introduction to N6-Dimethylaminomethylidene Isoguanosine (B3425122) and the Broader Context of N6-Substituted Purine Analogs
N6-Dimethylaminomethylidene isoguanosine is a purine nucleoside analog. The "N,N-dimethylaminomethylidene" (also known as dimethylformamidine or dmf) group is commonly employed in nucleic acid chemistry as a protecting group for the exocyclic amino functions of nucleobases like guanosine (B1672433) during oligonucleotide synthesis. This group is favored for its ease of introduction and its lability, allowing for removal under mild deprotection conditions, which is crucial for the integrity of the final oligonucleotide product.
Given its likely role as a synthetic intermediate, this guide provides a comparative overview of the broader class of N6-substituted purine analogs, which have demonstrated significant therapeutic potential. Purine nucleoside analogs are a cornerstone in the treatment of various diseases, particularly indolent lymphoid malignancies and viral infections.[1][2][3][4][5] Their mechanisms of action are diverse, primarily involving the inhibition of DNA synthesis and the induction of apoptosis.[1][5] This guide will delve into the experimental data of representative N6-substituted purine analogs, detail relevant experimental protocols, and illustrate key signaling pathways.
Comparative Analysis of N6-Substituted Purine Analogs
While specific quantitative data for this compound is not available in the public domain, we can draw comparisons from well-studied N6-substituted purine analogs. The following table summarizes key performance indicators for related compounds to provide a baseline for researchers exploring novel isoguanosine derivatives.
Table 1: Comparative Biological Activity of Selected N6-Substituted Purine Analogs
| Compound/Analog Class | Target/Activity | Cell Line/System | IC50/EC50/Ki | Reference |
| N6-methyladenosine (m6A) | RNA methylation reader/writer proteins | HeLa cells | Not directly applicable (endogenous modification) | [6][7] |
| Cladribine (2-chlorodeoxyadenosine) | DNA polymerase inhibition, apoptosis induction | Various leukemia cell lines | Varies by cell line (nM range) | [2][5] |
| Fludarabine | DNA polymerase inhibition, apoptosis induction | Chronic lymphocytic leukemia cells | Varies by cell line (µM range) | [2][5] |
| N6-benzyladenosine derivatives | Antiviral activity | Human enterovirus 71 | EC50 values in µM range | [8] |
| N6,N6-Dimethyladenosine | Component of modified RNA | E. coli tRNA | Not applicable | [9] |
Experimental Protocols
Researchers investigating novel N6-substituted isoguanosine derivatives can employ a range of established experimental protocols to characterize their biological activity. Below are detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Plate cells (e.g., HeLa, Jurkat, or other relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., N6-substituted isoguanosine analog) in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Antiviral Assay (Plaque Reduction Assay)
This assay quantifies the antiviral activity of a compound.
-
Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.
-
Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).
-
Plaque Visualization: After an incubation period that allows for plaque formation (typically 2-3 days), fix and stain the cells with a solution like crystal violet.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Signaling Pathways and Experimental Workflows
The biological effects of purine nucleoside analogs are often mediated through their interaction with key cellular pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.
DNA Synthesis Inhibition and Apoptosis Induction Pathway
Many purine analogs, upon intracellular phosphorylation to their triphosphate forms, act as competitive inhibitors of DNA polymerases or are incorporated into DNA, leading to chain termination and cell cycle arrest. This DNA damage subsequently triggers apoptotic pathways.
Caption: Mechanism of action for many purine nucleoside analogs.
Experimental Workflow for Screening Antiviral Purine Analogs
A systematic workflow is essential for identifying and characterizing novel antiviral compounds.
Caption: A typical workflow for antiviral drug discovery.
Conclusion
While direct experimental data on this compound is scarce, likely due to its role as a synthetic intermediate, the broader class of N6-substituted purine analogs represents a rich field for drug discovery. By utilizing the established experimental protocols and understanding the key signaling pathways outlined in this guide, researchers can effectively evaluate novel isoguanosine derivatives for their potential as therapeutic agents. The comparative data provided for related compounds serves as a valuable benchmark for these future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The newer purine analogs. Significant therapeutic advance in the management of lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N6-Dimethyladenosine | C12H17N5O4 | CID 440004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to N6-Dimethylaminomethylidene Isoguanosine Synthesis
For researchers and professionals in drug development, the efficient synthesis of modified nucleosides is a critical aspect of discovery and manufacturing. This guide provides a comparative analysis of the synthetic efficiency for N6-Dimethylaminomethylidene isoguanosine (B3425122), a protected form of the biologically significant isoguanosine. Due to the absence of a direct, one-pot synthesis method in published literature, this guide benchmarks a proposed two-step synthesis against the most efficient known method for producing the isoguanosine precursor.
Executive Summary of Synthesis Strategies
Isoguanosine (isoG), a structural isomer of guanosine, holds significant potential in various fields, including the development of therapeutics and advanced materials.[1][2][3] However, its high commercial cost necessitates efficient and scalable synthesis methods.[1][4] A recently developed method for the large-scale synthesis of high-purity isoguanosine via diazotization of 2,6-diaminopurine (B158960) riboside stands out for its simplicity and high yield.[4][5]
To obtain N6-Dimethylaminomethylidene isoguanosine, a valuable intermediate for further chemical modifications, a subsequent protection step is required. The most direct approach involves the reaction of isoguanosine with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reagent is well-documented for its efficient and high-yielding reaction with the exocyclic amino groups of nucleosides.[1]
This guide will compare the efficiency of this proposed two-step synthesis of this compound with the benchmark synthesis of its precursor, isoguanosine.
Comparative Data on Synthesis Efficiency
The following table summarizes the key quantitative data for the benchmark synthesis of isoguanosine and the proposed synthesis of its N6-Dimethylaminomethylidene derivative.
| Parameter | Benchmark: Isoguanosine Synthesis | Proposed: this compound Synthesis |
| Starting Material | 2,6-Diaminopurine Riboside | Isoguanosine |
| Key Reagents | Sodium Nitrite (B80452), Acetic Acid | N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA), Methanol |
| Number of Steps | 1 | 2 (including isoguanosine synthesis) |
| Reported/Estimated Yield | Up to 97.2% (pre-treatment)[5] | 85.5% (estimated overall from isoguanosine) |
| Reaction Time | 40 minutes[5] | ~3-4 hours (for the second step) |
| Purification Method | Precipitation and Filtration[5] | Evaporation and potential chromatographic purification |
Experimental Protocols
Benchmark: Large-Scale Synthesis of High-Purity Isoguanosine
This protocol is adapted from a recently published, highly efficient method.[5]
Materials:
-
2,6-Diaminopurine riboside
-
Sodium nitrite (NaNO₂)
-
Acetic acid (AcOH)
-
Deionized water
-
Aqueous ammonia (B1221849)
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2,6-diaminopurine riboside in deionized water at room temperature.
-
Add sodium nitrite and acetic acid to the solution.
-
Stir the reaction mixture at room temperature for approximately 40 minutes.
-
Monitor the reaction progress using a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, adjust the pH of the solution to 7 with aqueous ammonia to precipitate the crude isoguanosine.
-
Collect the precipitate by filtration.
-
For further purification, dissolve the crude product in 0.1 M HCl to protonate the N7-position and adjust the pH to 3 to remove any insoluble impurities by filtration.
-
Re-precipitate the purified isoguanosine by neutralizing the solution with aqueous ammonia.
-
Collect the final product by filtration, wash with deionized water, and dry under vacuum.
Proposed Synthesis of this compound
This proposed protocol is based on established methods for the N6-protection of nucleosides using DMF-DMA.[1]
Materials:
-
Isoguanosine (synthesized as per the benchmark protocol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Methanol (MeOH)
Procedure:
-
Suspend the synthesized isoguanosine in methanol.
-
Add an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.
-
Stir the reaction mixture at room temperature for 3-4 hours. The suspension should gradually become a clear solution as the reaction progresses.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Upon completion, evaporate the solvent and excess reagent under reduced pressure.
-
The resulting residue, this compound, can be used directly for subsequent reactions or purified further by crystallization or silica (B1680970) gel chromatography if required.
Synthesis Workflow and Logical Relationships
The following diagrams illustrate the chemical synthesis workflow for the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
Concluding Remarks
The synthesis of isoguanosine via diazotization of 2,6-diaminopurine riboside is a highly efficient and scalable method, providing an excellent foundation for the production of its derivatives. The subsequent protection of the N6-amino group with DMF-DMA is a straightforward and high-yielding reaction, making the proposed two-step synthesis of this compound a viable and efficient strategy.
While the overall yield for the two-step process is estimated to be high, researchers should consider the purification requirements for their specific application. For many subsequent reactions, the crude N6-protected product may be of sufficient purity, further enhancing the overall efficiency of this synthetic route. This guide provides a solid benchmark for researchers to evaluate and optimize their synthetic strategies for producing N6-modified isoguanosine derivatives.
References
- 1. DMF-DMA | 4637-24-5 | Benchchem [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Large-Scale Synthesis of High-Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Nucleic Acid Thermal Stability: A Guide for Incorporating Novel Nucleosides like N6-Dimethylaminomethylidene isoguanosine
For researchers, scientists, and drug development professionals, understanding the thermal stability of modified nucleic acids is paramount for the design of effective therapeutic oligonucleotides and diagnostic probes. The incorporation of novel nucleosides, such as N6-Dimethylaminomethylidene isoguanosine (B3425122) (DMAMiG), can significantly alter the hybridization properties of DNA and RNA duplexes. While specific thermodynamic data for DMAMiG is not yet prevalent in published literature, this guide provides a framework for its comparative analysis against standard DNA and RNA, detailing the necessary experimental protocols and expected considerations based on related modifications.
The stability of a DNA or RNA duplex is critical for its biological function and therapeutic efficacy. This stability is commonly quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. Modifications to the nucleobases, sugar moiety, or phosphate (B84403) backbone can either increase or decrease the Tm, thereby modulating the duplex's stability.
Isoguanosine, an isomer of guanosine, is known to form a stable base pair with isocytosine (B10225) and can also form a less stable wobble pair with thymine. The addition of a dimethylaminomethylidene group at the N6 position introduces further complexity, potentially influencing stacking interactions and hydrogen bonding capabilities. A thorough comparative analysis is essential to elucidate the precise impact of DMAMiG on DNA and RNA thermal stability.
Comparative Thermal Stability Data
A direct comparison of the thermal stability of oligonucleotides containing DMAMiG requires experimental determination of their melting temperatures (Tm) and thermodynamic parameters (ΔH°, ΔS°, and ΔG°). The following table provides a template for presenting such comparative data. In the absence of specific literature values for DMAMiG, hypothetical data is used here for illustrative purposes. Researchers would populate this table with their own experimental findings.
| Oligonucleotide Duplex | Sequence (5'-3') | Modification | Melting Temperature (Tm) (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| DNA Control | GCATGCATGC / GCATGCATGC | None | 62.5 | -78.2 | -215.4 | -14.1 |
| DNA with DMAMiG | GCAT(DMAMiG)CATGC / GCATGCATGC | DMAMiG opposite A | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| RNA Control | GCAUGCAUGC / GCAUGCAUGC | None | 75.8 | -95.6 | -260.1 | -18.3 |
| RNA with DMAMiG | GCAU(DMAMiG)CAUGC / GCAUGCAUGC | DMAMiG opposite A | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| DNA:RNA Hybrid Control | GCATGCATGC / GCAUGCAUGC | None | 68.3 | -85.4 | -235.7 | -15.9 |
| DNA:RNA with DMAMiG | GCAT(DMAMiG)CATGC / GCAUGCAUGC | DMAMiG opposite A | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Note: The values for the control duplexes are representative and can vary based on sequence and buffer conditions. The entries for DMAMiG-containing duplexes are placeholders for experimental data.
Experimental Protocols
The determination of nucleic acid thermal stability is primarily achieved through UV-melting analysis. This technique monitors the change in UV absorbance of a nucleic acid solution as the temperature is increased.
UV-Melting Temperature (Tm) Analysis
Objective: To determine the melting temperature (Tm) and thermodynamic parameters of DNA and RNA duplexes.
Materials:
-
Lyophilized oligonucleotides (control and DMAMiG-modified)
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
-
UV-Vis spectrophotometer with a temperature controller (Peltier device)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions of known concentration (e.g., 100 µM).
-
Determine the precise concentration of each oligonucleotide solution by measuring the absorbance at 260 nm (A₂₆₀) at a temperature above the expected Tm (e.g., 85°C) and using the nearest-neighbor method to calculate the extinction coefficient.
-
-
Duplex Annealing:
-
Prepare samples for melting by mixing equimolar amounts of the complementary strands in the melting buffer to a final duplex concentration of 1-2 µM.
-
Anneal the duplexes by heating the solutions to 95°C for 5 minutes and then allowing them to cool slowly to room temperature over several hours. This ensures proper duplex formation.
-
-
UV-Melting Measurement:
-
Transfer the annealed duplex solutions to quartz cuvettes and place them in the spectrophotometer's temperature-controlled cell holder.
-
Equilibrate the samples at the starting temperature (e.g., 20°C).
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute or 1°C/minute) from the starting temperature to a temperature well above the expected Tm (e.g., 95°C).
-
Record the absorbance at regular temperature intervals (e.g., every 0.1°C or 0.5°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve (sigmoidal curve).
-
The melting temperature (Tm) is the temperature at which the absorbance is halfway between the initial (duplex) and final (single-stranded) absorbance values. This is most accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°₃₇) can be derived from the melting curves by performing a van't Hoff analysis, which involves plotting 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thermal stability of nucleic acid duplexes.
Evaluating the Enzymatic Recognition of N6-Dimethylaminomethylidene isoguanosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N6-Dimethylaminomethylidene isoguanosine (B3425122) (DMG-isoG) is a modified nucleoside analog with potential applications in various biochemical and therapeutic areas. Understanding its interaction with enzymes is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide provides a framework for evaluating the enzymatic recognition of DMG-isoG, comparing its performance with other relevant nucleoside analogs, and presenting the findings in a clear and standardized format.
Data Presentation: A Comparative Kinetic Analysis
To facilitate a direct comparison of the enzymatic recognition of DMG-isoG against other nucleoside analogs, all quantitative data should be summarized in clearly structured tables. The following tables provide a template for presenting kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are fundamental to understanding enzyme-substrate interactions.
Table 1: Comparative Steady-State Kinetic Parameters for the Incorporation of Isoguanosine Analogs by a DNA Polymerase
| Nucleoside Triphosphate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| DMG-isoGTP (Hypothetical) | [Insert Value] | [Insert Value] | [Insert Value] |
| Isoguanosine Triphosphate (isoGTP) | [Insert Value] | [Insert Value] | [Insert Value] |
| Deoxyguanosine Triphosphate (dGTP) | [Insert Value] | [Insert Value] | [Insert Value] |
| Other Analog Triphosphate | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Comparative Kinetic Parameters for the Phosphorolysis of Isoguanosine Analogs by Purine (B94841) Nucleoside Phosphorylase
| Nucleoside | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| DMG-isoG (Hypothetical) | [Insert Value] | [Insert Value] | [Insert Value] |
| Isoguanosine (isoG) | [Insert Value] | [Insert Value] | [Insert Value] |
| Inosine | [Insert Value] | [Insert Value] | [Insert Value] |
| Other Analog | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating reliable comparative data. The following sections outline the methodologies for key experiments to evaluate the enzymatic recognition of DMG-isoG.
DNA Polymerase Incorporation Assay
This assay determines the efficiency and fidelity of the incorporation of DMG-isoG triphosphate (DMG-isoGTP) into a growing DNA strand by a DNA polymerase.
a. Materials:
-
Purified DNA polymerase (e.g., Klenow fragment of E. coli DNA Polymerase I, Taq DNA polymerase)
-
DMG-isoGTP and other test nucleoside triphosphates (e.g., isoGTP, dGTP)
-
5'-radiolabeled or fluorescently labeled DNA primer
-
DNA template containing a known sequence for incorporation
-
Reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
Quenching solution (e.g., formamide (B127407) with EDTA and loading dyes)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
b. Methodology:
-
Primer-Template Annealing: Anneal the labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction mixtures on ice. A typical 20 µL reaction would contain the annealed primer-template (e.g., 100 nM), DNA polymerase (e.g., 10 nM), and varying concentrations of the test nucleoside triphosphate in the reaction buffer.
-
Initiation and Quenching: Initiate the reaction by adding the nucleoside triphosphate and incubating at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment). At various time points, quench the reaction by adding an equal volume of quenching solution.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Data Analysis: Visualize and quantify the amount of extended primer using a phosphorimager or fluorescence scanner. Determine the initial velocity of the reaction at each substrate concentration.
-
Kinetic Parameter Calculation: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and kcat values.
Purine Nucleoside Phosphorylase (PNP) Activity Assay
This assay measures the ability of PNP to catalyze the phosphorolytic cleavage of DMG-isoG.
a. Materials:
-
Purified purine nucleoside phosphorylase
-
DMG-isoG and other test nucleosides (e.g., isoG, inosine)
-
Phosphate (B84403) buffer
-
Coupling enzymes (e.g., xanthine (B1682287) oxidase) and a chromogenic or fluorogenic substrate for detecting the product (e.g., hypoxanthine (B114508) or guanine)
-
Spectrophotometer or fluorometer
b. Methodology:
-
Reaction Setup: Prepare reaction mixtures in a cuvette or microplate well. A typical reaction would contain PNP in a phosphate buffer, a coupling enzyme, and a detection reagent.
-
Initiation: Initiate the reaction by adding the test nucleoside at various concentrations.
-
Monitoring: Continuously monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the progress curve.
-
Kinetic Parameter Calculation: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and kcat values.
Mandatory Visualizations
Diagrams are crucial for illustrating complex biological processes and experimental workflows. The following are examples of diagrams that can be generated using the DOT language to visualize the concepts discussed in this guide.
Caption: Workflow for DNA Polymerase Incorporation Assay.
Safety Operating Guide
Comprehensive Safety and Handling Guide for N6-Dimethylaminomethylidene isoguanosine
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling N6-Dimethylaminomethylidene isoguanosine (B3425122). The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and outlining clear steps for operation and disposal.
Hazard Identification and Risk Assessment
N6-Dimethylaminomethylidene isoguanosine is a nucleoside derivative intended for laboratory use only.[1] While specific toxicity data is limited, compounds of this class should be handled with care, assuming potential for skin, eye, and respiratory irritation.[2] A thorough risk assessment should be conducted before beginning any new procedure involving this compound.
Potential Hazards:
-
Inhalation: May cause respiratory irritation.[2]
-
Skin Contact: May cause skin irritation.[2]
-
Eye Contact: May cause serious eye irritation.[2]
-
Ingestion: May be harmful if swallowed.
Always ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate exposure risks. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] The following table summarizes the recommended PPE for various tasks.
Table 1: Recommended Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Disposable nitrile gloves | Lab coat | Not generally required |
| Weighing/Transfer (Solid) | Safety goggles | Disposable nitrile gloves (double-gloving recommended) | Lab coat | Required if not in a fume hood or if dust is generated |
| Solution Preparation/Handling | Safety goggles and face shield | Disposable nitrile gloves (double-gloving recommended) | Chemical-resistant lab coat or apron | Required if not in a fume hood or if aerosols may be generated |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Safety glasses with side shields | Disposable nitrile gloves | Lab coat | Not generally required |
Note: Disposable nitrile gloves provide protection for incidental contact. If direct or prolonged contact is possible, heavier-duty gloves should be used. Always wash hands after removing gloves.[4]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan ensures consistency and safety in handling this compound.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the unopened package to a designated laboratory area.
-
Wear appropriate PPE (lab coat, safety glasses, nitrile gloves) before opening the package.
-
Verify the contents against the shipping documents.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Step 2: Preparation and Use (in a Chemical Fume Hood)
-
Before handling, ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as specified in Table 1. For handling the solid form, double-gloving is recommended.[4]
-
To prevent dust formation, carefully handle the solid material.[3] If possible, use a solution-based transfer method.
-
Measure or weigh the required amount of the compound.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Upon completion of the task, decontaminate the work surface.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
Step 3: Spill Response
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[3]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Minor Spill (Liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert laboratory personnel and contact the institutional safety office.
-
Prevent entry to the contaminated area.
-
Cleanup should only be performed by trained emergency response personnel.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: This includes used gloves, disposable lab coats, absorbent pads, pipette tips, and any other materials that have come into contact with the chemical.
-
Waste Collection: Collect all contaminated materials in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Surplus Chemical: Unused or unwanted this compound must be disposed of as hazardous chemical waste.
-
Disposal Method: Arrange for pickup and disposal through the institution's environmental health and safety office. Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
